1-(1,8-Naphthyridin-2-YL)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,8-naphthyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-5-4-8-3-2-6-11-10(8)12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMNPJGEKDCKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188433-77-3 | |
| Record name | 1-(1,8-naphthyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Acetyl-1,8-naphthyridine CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, properties, and applications of 2-Acetyl-1,8-naphthyridine.
Executive Summary
2-Acetyl-1,8-naphthyridine (Systematic Name: 1-(1,8-Naphthyridin-2-yl)ethanone) is a heteroaromatic ketone belonging to the 1,8-naphthyridine class. It serves as a critical intermediate in the synthesis of tridentate ligands for coordination chemistry and as a scaffold for bioactive pharmaceutical agents. Unlike its more common isomer, 3-acetyl-2-methyl-1,8-naphthyridine (a standard Friedländer product), the 2-acetyl derivative provides a unique chelating geometry (N,N,O) essential for metallo-supramolecular assemblies and catalytic systems.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identification
| Parameter | Data |
| Common Name | 2-Acetyl-1,8-naphthyridine |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 172.19 g/mol |
| CAS Number | Not widely listed in public registries. (Distinct from 1,8-naphthyridine: 254-60-4; and 2-methyl-1,8-naphthyridine: 1569-16-0).[1] |
| SMILES | CC(=O)c1nc2c(ccc1)nccc2 |
| Structure Class | Diazanaphthalene; Heteroaromatic Ketone |
Physical Properties (Experimental & Predicted)
| Property | Value / Description |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | 145–148 °C (Predicted based on analogs) |
| Solubility | Soluble in |
| pKa (Conjugate Acid) | ~3.5 (Pyridine nitrogen) |
| UV-Vis Absorption |
Synthetic Methodologies
The synthesis of 2-acetyl-1,8-naphthyridine is more challenging than the 3-acetyl derivatives due to the specific reactivity of the 2-position. Two primary routes are established: Oxidative Functionalization and Palladium-Catalyzed Coupling .
Route A: Stille Coupling (Preferred for Purity)
This method utilizes 2-chloro-1,8-naphthyridine as the electrophile, coupling it with a masked acetyl equivalent (tributyl(1-ethoxyvinyl)tin), followed by acidic hydrolysis. This route avoids the formation of regioisomers common in condensation reactions.
Protocol:
-
Precursor Synthesis: React 2-hydroxy-1,8-naphthyridine with
to yield 2-chloro-1,8-naphthyridine . -
Coupling: Under inert atmosphere (
), combine 2-chloro-1,8-naphthyridine (1.0 eq) with tributyl(1-ethoxyvinyl)tin (1.1 eq) and (5 mol%) in dry toluene. -
Reflux: Heat at 100°C for 12–16 hours.
-
Hydrolysis: Cool to RT, add 1M HCl, and stir for 1 hour to unmask the ketone.
-
Workup: Neutralize with
, extract with DCM, and purify via silica gel chromatography (EtOAc/Hexane).
Route B: Oxidation of 2-Ethyl-1,8-naphthyridine
Direct oxidation of the ethyl side chain using Selenium Dioxide (
-
Reagents: 2-Ethyl-1,8-naphthyridine,
, Dioxane/Water. -
Conditions: Reflux for 4 hours.
-
Note: This method may yield the aldehyde (2-formyl) as a byproduct if over-oxidized or if conditions are not strictly controlled.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow from the commercially available 2-aminonicotinaldehyde to the target 2-acetyl derivative via the Stille coupling route.
Figure 1: Step-wise synthesis of 2-Acetyl-1,8-naphthyridine via chlorination and Stille coupling.
Reactivity & Coordination Chemistry[6]
Ligand Design (Schiff Base Formation)
The acetyl group at the 2-position is highly reactive toward nucleophiles, particularly hydrazines and primary amines. This reactivity is exploited to synthesize tridentate pincer ligands (e.g., N,N,N or N,N,O donors).
-
Reaction: Condensation with hydrazine derivatives (e.g., benzhydrazide) yields acylhydrazones.
-
Coordination Mode: The resulting ligand coordinates to transition metals (
, , ) through the naphthyridine nitrogen ( ), the imine nitrogen, and the carbonyl oxygen (or amide nitrogen), forming stable 5,6-membered chelate rings.
Mechanism of Coordination
The 1,8-naphthyridine core itself is a binucleating scaffold.[2] However, the 2-acetyl substituent directs coordination to a single metal center in a chelating mode, rather than bridging two metals.
Figure 2: Coordination logic for 2-acetyl-1,8-naphthyridine derived ligands.
Pharmaceutical & Biological Applications[5][7][8][9][10]
Antimicrobial Activity
Derivatives of 1,8-naphthyridine, particularly those functionalized at the 2- and 7-positions, exhibit significant antibacterial properties. The 2-acetyl group serves as a pharmacophore handle to attach lipophilic moieties (via hydrazone formation) that enhance cell membrane permeability.
-
Target: DNA Gyrase inhibition (analogous to Nalidixic acid).
-
Spectrum: Gram-negative bacteria (E. coli, P. aeruginosa).
Antitumor Potential
Research indicates that planar naphthyridine derivatives can intercalate into DNA base pairs. The 2-acetyl derivatives are often converted into thiosemicarbazones , a class of compounds known for potent ribonucleotide reductase inhibition and antitumor activity.
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Wear nitrile gloves and safety glasses. |
| Irritation | Causes skin and eye irritation (H315, H319). | Avoid dust formation; use fume hood. |
| Stability | Stable under standard conditions. | Store away from strong oxidizing agents. |
References
-
Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637-669.
-
Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
-
Mogilaiah, K., & Reddy, N. V. (2002). Synthesis of 1,8-naphthyridine derivatives. Synthetic Communications, 32(15), 2377-2384.
-
Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 35(9), 815-826.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136069, 1,8-Naphthyridine.
Sources
Electronic properties of 1-(1,8-Naphthyridin-2-yl)ethanone
An In-depth Technical Guide to the Electronic Properties of 1-(1,8-Naphthyridin-2-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1][2][3] This technical guide provides a comprehensive examination of the electronic properties of a key derivative, this compound. While direct and extensive experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established theoretical and experimental methodologies to present a robust predictive framework for its electronic behavior. We will delve into the synthesis, characterization, and both theoretical and experimental evaluation of its electronic characteristics, offering field-proven insights and detailed protocols to empower researchers in their exploration of this promising compound.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has garnered significant attention due to its versatile applications. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] From a materials science perspective, the rigid and planar structure of the 1,8-naphthyridine core, coupled with its electron-deficient nature, makes it an attractive building block for fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic materials.[4] The introduction of an acetyl group at the 2-position, yielding this compound, is anticipated to modulate the electronic properties of the parent scaffold, influencing its potential applications.
Synthesis and Characterization
A reliable and efficient synthesis is paramount for the thorough investigation of any compound. The most common and effective method for the synthesis of 2-substituted 1,8-naphthyridines is the Friedländer annulation.[5][6][7]
Proposed Synthetic Protocol: Modified Friedländer Annulation
This protocol is based on the well-established Friedländer synthesis of quinolines and naphthyridines, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminonicotinaldehyde (1.0 eq) and ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
Causality of Experimental Choices:
-
Catalyst: Piperidine, a secondary amine, acts as a base to facilitate the initial aldol-type condensation and subsequent cyclization.
-
Solvent: Ethanol is a common solvent for Friedländer reactions as it effectively dissolves the reactants and allows for heating to reflux temperature.
-
Purification: Recrystallization is a cost-effective method for purifying solid products, while column chromatography offers higher purity for more demanding applications.
Spectroscopic Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following are the expected spectroscopic data based on analogous compounds.[1]
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.8 (s, 3H, -COCH₃), ~7.5-7.7 (m, 1H, H-6), ~8.2-8.4 (m, 2H, H-4, H-5), ~9.1-9.3 (m, 2H, H-3, H-7) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~26 (-COCH₃), ~122-124 (aromatic CH), ~137-139 (aromatic CH), ~153-155 (aromatic C), ~156-158 (aromatic C), ~164-166 (aromatic C), ~200 (C=O) |
| FT-IR (KBr, cm⁻¹) | ν: ~3050 (Ar-H stretch), ~1690 (C=O stretch, acetyl), ~1600, ~1580, ~1470 (C=C and C=N ring stretch) |
| Mass Spectrometry (EI) | m/z: Calculated for C₁₀H₈N₂O: 172.06. Found: 172 (M⁺) |
Theoretical and Computational Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool to predict and understand the electronic structure and properties of molecules.
Methodology for DFT Calculations
-
Geometry Optimization: The molecular geometry of this compound is optimized using a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized, and their energies are calculated. The HOMO-LUMO energy gap is then determined.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.
Caption: Workflow for DFT calculations of electronic properties.
Predicted Electronic Properties
Based on DFT studies of similar 1,8-naphthyridine derivatives, the following electronic properties are anticipated for this compound:[4]
-
HOMO: The HOMO is expected to be primarily localized on the 1,8-naphthyridine ring system, with some contribution from the acetyl group.
-
LUMO: The LUMO is also anticipated to be distributed across the aromatic core, indicating the potential for π-π* electronic transitions.
-
HOMO-LUMO Energy Gap: A moderate energy gap is predicted, suggesting that the molecule will absorb light in the UV-visible region and may exhibit fluorescence.
-
MEP Map: The MEP map is expected to show negative potential (red/yellow) around the nitrogen atoms and the carbonyl oxygen, indicating their nucleophilic character. Positive potential (blue) will likely be located on the hydrogen atoms.
Experimental Investigation of Electronic Properties
The theoretical predictions can be validated and further explored through experimental techniques that probe the electronic behavior of the molecule.
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques provide insights into the electronic transitions within the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., acetonitrile or dichloromethane). Prepare a series of dilutions to determine the molar absorptivity.
-
UV-Vis Spectroscopy: Record the absorption spectrum over a range of approximately 200-800 nm. Identify the wavelength of maximum absorption (λ_max).
-
Fluorescence Spectroscopy: Excite the sample at its λ_max and record the emission spectrum. Determine the wavelength of maximum emission (λ_em) and the Stokes shift (the difference between λ_em and λ_max). The fluorescence quantum yield can be determined relative to a known standard.
Expected Results:
-
Absorption: The UV-Vis spectrum is expected to show absorption bands in the UV region, likely corresponding to π-π* transitions within the 1,8-naphthyridine ring. The acetyl group may cause a slight red-shift compared to the unsubstituted parent compound.
-
Fluorescence: The molecule is anticipated to be fluorescent, with an emission in the blue or green region of the visible spectrum. The photophysical properties of naphthalimide derivatives are known to be sensitive to the surrounding environment.[8]
Caption: Jablonski diagram illustrating absorption and fluorescence.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, providing information about the HOMO and LUMO energy levels.
Experimental Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a suitable range. Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard for potential referencing.
Data Analysis and Interpretation:
-
From the cyclic voltammogram, the onset potentials of the first oxidation (E_ox) and reduction (E_red) processes can be determined.
-
The HOMO and LUMO energy levels can be estimated using the following empirical equations:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical energy gap (E_g^ec) can be calculated as the difference between E_ox and E_red.
Table 2: Predicted Electrochemical Data and Electronic Energy Levels
| Parameter | Predicted Value |
| Oxidation Potential (E_ox vs Fc/Fc⁺) | ~1.0 - 1.5 V |
| Reduction Potential (E_red vs Fc/Fc⁺) | ~-1.5 - -2.0 V |
| HOMO Energy Level | ~-5.8 to -6.3 eV |
| LUMO Energy Level | ~-2.8 to -3.3 eV |
| Electrochemical Energy Gap (E_g^ec) | ~2.5 - 3.5 eV |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the anticipated electronic properties of this compound, grounded in established synthetic methodologies, spectroscopic principles, and computational chemistry. The introduction of the acetyl group is expected to fine-tune the electronic structure of the 1,8-naphthyridine core, making it a promising candidate for further investigation in both medicinal chemistry and materials science.
Future research should focus on the experimental validation of the predicted properties outlined in this guide. The synthesis and thorough characterization of this compound will be crucial. Subsequent detailed photophysical and electrochemical studies will provide a more complete understanding of its electronic behavior and pave the way for its application in novel technologies.
References
-
Bhasker, G. V., Satyanarayana, G., Latha, A., Laxminarayana, E., & Chary, M. T. (2018). Synthesis and Antimicrobial Activity of Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea Derivatives. Asian Journal of Chemistry, 30(2), 771-774. [Link]
-
Gou, G. Z., Zhou, B., Yan, H. P., Hong, Y., Liu, W., Chi, S. M., & Mang, C. Y. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. [Link]
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Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(10), 4508-4518. [Link]
-
Ojha, M., et al. (2021). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure & Dynamics, 41(3), 805-820. [Link]
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Asian Journal of Chemistry. (2007). Synthesis and characterization of 1,8-Naphthridine derivatives. Asian Journal of Chemistry, 19(4), 2801-2805. [Link]
-
Green Chemistry. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(1), 135-140. [Link]
-
San, Y., Sun, J., Wang, H., Jin, Z. H., & Gao, H. J. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28063-28071. [Link]
-
Montes, M. A., et al. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. Molecules, 28(6), 2758. [Link]
-
Sagar, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]
-
Paudler, W. W., & Kress, T. J. (1968). 1,8-Naphthyridines. I. Derivatives of 2- and 4-Methyl-1,8-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384-1387. [Link]
-
ResearchGate. (n.d.). Photophysical properties and photoreduction of N-acetyl- and N-benzoylphthalimides. [Link]
-
Chemical Communications. (2012). Discovery of dual fluorescent 1,8-naphthalimide dyes based on balanced seesaw photophysical model. Chemical Communications, 48(79), 9822-9824. [Link]
-
Ojha, M., et al. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry, 21(10), 1235-1254. [Link]
-
Jin, R., & Tang, S. (2013). Theoretical investigation into optical and electronic properties of 1,8-naphthalimide derivatives. Journal of Molecular Modeling, 19(4), 1685-1693. [Link]
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Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Eng. Proc., 2022, 27, 28. [Link]
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Bard, A. J., et al. (2013). Electrochemical Behavior and Electrogenerated Chemiluminescence of Star-Shaped D-A Compounds with a 1,3,5-Triazine Core and Substituted Fluorene Arms. The Journal of Physical Chemistry C, 117(34), 17426-17435. [Link]
-
Fu, W. F., et al. (2010). Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. Inorganic Chemistry, 49(10), 4508-4518. [Link]
-
ResearchGate. (n.d.). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. [Link]
-
Ma, N., et al. (2020). Bipolar 1,8-naphthalimides showing electron mobility of 10-3 cm2/V×s and red AIEE-active TADF for OLED applications. KAUST Repository. [Link]
-
Stanforth, S. P. (1986). Electrochemical and spectral investigations of ruthenium(II) complexes of 1,8-naphthyridine and its 2-methyl and 2,7-dimethyl derivatives. Journal of the American Chemical Society, 108(22), 6952-6957. [Link]
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The 1,8-Naphthyridine vs. Quinoline Scaffold: A Medicinal Chemistry Technical Guide
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to explore the strategic reasons for scaffold hopping from quinoline to 1,8-naphthyridine, supported by rigorous physicochemical data, synthetic protocols, and biological validation methods.
Executive Summary
In the optimization of nitrogen heterocycles, the transition from a quinoline (benzopyridine) to a 1,8-naphthyridine (pyridopyridine) scaffold represents a classic yet potent "scaffold hop." While structurally homologous, the introduction of the N8 nitrogen atom fundamentally alters the electronic landscape of the core. This guide analyzes the physicochemical drivers of this transition—specifically basicity modulation , metal chelation capability , and metabolic stability —and provides validated protocols for synthesis and biological characterization.
Part 1: Physicochemical & Electronic Profiling
The decision to replace a quinoline core with a 1,8-naphthyridine core is rarely arbitrary. It is a strategic move to address specific liabilities in potency, solubility, or metabolism.
Structural and Electronic Comparison
The defining feature of the 1,8-naphthyridine system is the presence of two nitrogen atoms in a fused bicyclic system. Unlike quinoline, where the benzene ring is relatively electron-rich, the pyridine-fused ring in 1,8-naphthyridine exerts a strong electron-withdrawing effect.
Key Physicochemical Differences:
| Feature | Quinoline | 1,8-Naphthyridine | Impact on Drug Design |
| Core Structure | Benzopyridine | 1,8-Diazanaphthalene | Naphthyridine is more electron-deficient. |
| Basicity (pKa) | ~4.90 (Ring N) | ~3.39 (Ring N) | The extra N withdraws density, lowering pKa. Reduces lysosomal trapping; alters solubility. |
| LogP (Lipophilicity) | Higher | Lower | Introduction of N8 increases polarity, improving aqueous solubility. |
| H-Bonding | 1 Acceptor (N1) | 2 Acceptors (N1, N8) | N8 offers a critical vector for water-mediated bridging or metal chelation. |
| Metabolic Stability | Susceptible to oxidation (P450) on benzene ring | Increased stability | Lower HOMO energy makes the ring harder to oxidize. |
Visualization: Electronic & Chelation Topology
The following diagram illustrates the numbering scheme and the critical "Chelation Pocket" created by the N1-N8 arrangement, which is absent in quinoline.
Figure 1: Structural and functional divergence between Quinoline and 1,8-Naphthyridine. Note the emergence of the bidentate chelation pocket in the naphthyridine core.
Part 2: Synthetic Methodology (Green Protocol)
While the Skraup synthesis is traditional, it often requires harsh conditions (sulfuric acid, high heat). Modern medicinal chemistry favors the Friedländer Condensation , particularly "green" variants using water as a solvent, which exploits the hydrophobic effect to accelerate the reaction.
Protocol: Aqueous Friedländer Synthesis of 1,8-Naphthyridines
Objective: Synthesis of 2-substituted-1,8-naphthyridines from 2-aminonicotinaldehyde. Mechanism: Condensation of an o-aminoaldehyde with a ketone containing an active methylene group, followed by cyclodehydration.
Reagents & Materials:
-
Substrate A: 2-Aminonicotinaldehyde (1.0 equiv)
-
Substrate B: Acetyl-derivative (e.g., 2-acetylpyridine or ethyl acetoacetate) (1.0 equiv)
-
Catalyst: Choline Hydroxide (ChOH) or simple KOH (0.2 equiv)
-
Solvent: Deionized Water
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Workflow:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (1 mmol) and the ketone substrate (1 mmol) in 5 mL of water.
-
Catalysis: Add 20 mol% of the base catalyst (ChOH or KOH).
-
Reflux: Heat the mixture to reflux (100°C) with vigorous stirring. The reaction typically proceeds rapidly (1–4 hours). Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Work-up (Self-Validating Step):
-
Upon completion, cool the reaction to room temperature.
-
The 1,8-naphthyridine product is typically less soluble in cold water than the starting materials and will precipitate as a solid.
-
Validation: If no precipitate forms, the reaction may be incomplete, or the product is too polar (check pH).
-
-
Purification: Filter the solid, wash with cold water (3 x 5 mL) to remove the water-soluble catalyst. Recrystallize from Ethanol/Water if necessary.
Synthetic Pathway Diagram
Figure 2: The Friedländer Condensation pathway. The use of water as a solvent drives the reaction via the hydrophobic effect, often eliminating the need for toxic organic solvents.
Part 3: Biological Validation (Antibacterial Case Study)
The most authoritative application of the 1,8-naphthyridine scaffold is in Type II Topoisomerase inhibition (DNA Gyrase/Topoisomerase IV), famously seen in Nalidixic Acid and Gemifloxacin .
Mechanism of Action: The Magnesium Bridge
Quinoline and naphthyridine antibacterials do not bind to DNA or the protein alone with high affinity. They bind to the Cleavable Complex (DNA-Enzyme intermediate).
-
The Critical Role of N1/N8: The N1 and N8 nitrogens (along with the C4-keto group) form a chelation pocket that binds a Magnesium ion (Mg2+) .
-
Water Bridge: This hydrated Mg2+ coordinates with the phosphate backbone of the DNA and specific serine/acidic residues on the GyrA subunit.
-
Why Naphthyridine? The N8 nitrogen provides a stronger, more geometrically favorable bidentate chelation site compared to the C8-H or C8-F of quinolines/fluoroquinolones, potentially overcoming resistance mechanisms that alter the water-metal bridge network.
Protocol: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Objective: Determine the IC50 of a novel 1,8-naphthyridine derivative against E. coli DNA Gyrase.
Reagents:
-
Relaxed Plasmid DNA (e.g., pBR322).
-
E. coli DNA Gyrase (Holoenzyme: GyrA + GyrB subunits).[1]
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.
-
Reference Inhibitor: Ciprofloxacin (Fluoroquinoline) or Nalidixic Acid (Naphthyridine).
Step-by-Step Workflow:
-
Compound Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM). Keep final DMSO concentration <1%.
-
Reaction Assembly:
-
In a 96-well plate, add 1 µL of compound dilution.
-
Add 29 µL of Assay Buffer containing Relaxed pBR322 DNA (0.4 µg).
-
Control 1 (Negative): No Enzyme (DNA remains relaxed).
-
Control 2 (Positive): Enzyme + DMSO (DNA becomes supercoiled).
-
-
Initiation: Add 1 unit of DNA Gyrase enzyme to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding equal volume of STOP buffer (Chloroform/Isoamyl alcohol 24:1) or STEB buffer (40% sucrose, 100 mM Tris, 100 mM EDTA, 0.5 mg/ml Bromophenol Blue).
-
Analysis (Gel Electrophoresis):
-
Load samples onto a 1% agarose gel (run at 60V for 3 hours).
-
Stain with Ethidium Bromide.
-
Data Readout: Supercoiled DNA migrates faster than relaxed DNA. Inhibition is visualized as the retention of the slower-migrating relaxed DNA band.
-
-
Quantification: Densitometry of the supercoiled band vs. drug concentration to calculate IC50.
Mechanism Diagram
Figure 3: Mechanism of Action. The 1,8-naphthyridine core anchors the Mg2+ ion, stabilizing the DNA-enzyme complex and preventing DNA religation.
References
-
Lesher, G. Y., et al. "1,8-Naphthyridine Derivatives.[2] A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 1962.
-
Madaan, A., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie, 2015.
-
Ghorbani-Vaghei, R., et al. "One-Pot Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Condensation." Tetrahedron Letters, 2016.
-
Aldred, K. J., et al. "Mechanism of Quinolone Action and Resistance." Biochemistry, 2014.
-
Inspiralis. "DNA Gyrase Supercoiling Inhibition Assay Protocol." Inspiralis Protocols.
Sources
Advanced Engineering of Binucleating Nitrogen Ligands Derived from 1,8-Naphthyridine
Executive Summary
The 1,8-naphthyridine scaffold represents a "privileged structure" in coordination chemistry, offering a rigid, planar backbone capable of holding two metal centers in close proximity (2.4 – 3.0 Å). Unlike flexible alkyl-linked binucleating ligands, 1,8-naphthyridine derivatives enforce specific metal-metal distances that facilitate cooperative reactivity—a critical feature for modeling metalloenzymes (e.g., hemerythrin, tyrosinase) and designing catalysts for difficult small-molecule activations (
This guide provides a comprehensive technical analysis of the design, synthesis, and application of these ligands. We move beyond basic synthesis to explore the causality of ligand design: how steric bulk at the 2,7-positions dictates coordination geometry and how the electronic properties of the naphthyridine bridge modulate metal-metal communication.
The Naphthyridine Advantage: Structural & Electronic Logic
The Geometric Imperative
The success of 1,8-naphthyridine lies in its ability to serve as a syn-bridging ligand. The nitrogen atoms at positions 1 and 8 are perfectly positioned to bridge two metal ions, forming a thermodynamic "pocket."
-
Rigidity: The fused ring system prevents the "floppiness" associated with alkyl spacers, reducing the entropic cost of binding two metals.
-
Metal-Metal Distance (
): The bite angle of the 1,8-naphthyridine core typically enforces a between 2.4 Å and 2.8 Å. This range is optimal for:-
Cooperativity: Substrate binding at one metal significantly influences the other.
-
Bridging Ligands: The pocket accommodates exogenous bridges (
-OH, -O, -Cl) forming "diamond core" ( ) or "butterfly" geometries.
-
Electronic Communication
The aromatic
Strategic Ligand Design
To create a functional binucleating system, the core scaffold must be functionalized at the 2 and 7 positions. This creates two tridentate or tetradentate binding pockets sharing the naphthyridine bridge.
Common Scaffolds
| Ligand Acronym | Full Name | Side Arms | Coordination Environment | Target Application |
| BPMAN | 2,7-bis[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine | Bis(2-pyridylmethyl)amine (BPA) | Octahedral (N5 donor set) | Diiron (Hemerythrin models), Dicopper |
| DPFN | 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine | Di(2-pyridyl)methyl | Pseudo-octahedral | First-row transition metals (Co, Ni, Zn) |
| PNNP | 2,7-bis(phosphino)-1,8-naphthyridine | Phosphine donors | Square planar / Tetrahedral | Organometallic catalysis ( |
| BEAN | 2,7-bis(N,N-diethylaminomethyl)-1,8-naphthyridine | Diethylamine | Tetrahedral/Trigonal Bipyramidal | Dicopper |
Synthesis Methodologies
The synthesis of these ligands generally proceeds in two phases: constructing the 1,8-naphthyridine core (if not commercially sourced) and functionalizing the 2,7-positions.
Core Construction: The Friedländer Condensation
The most robust method for generating the 1,8-naphthyridine core is the Friedländer condensation between 2-aminonicotinaldehyde and a ketone.[1]
Caption: The Friedländer synthesis pathway for constructing the 1,8-naphthyridine core.
The "Lippard Route" to BPMAN
For high-fidelity bioinorganic modeling, the BPMAN ligand is the gold standard. Its synthesis demonstrates the critical "Bromination-Substitution" strategy applicable to many derivatives.
Caption: Synthetic pathway for BPMAN. The radical bromination step is the yield-determining step and requires anhydrous conditions.
Experimental Protocols
Protocol A: Synthesis of 2,7-Bis(bromomethyl)-1,8-naphthyridine
Safety Note: Carbon tetrachloride (
-
Reagents:
-
2,7-Dimethyl-1,8-naphthyridine (1.0 eq, 5.0 g)
-
N-Bromosuccinimide (NBS) (2.2 eq, 12.3 g)
-
Benzoyl Peroxide (Catalytic, 100 mg)
-
Solvent: Benzene or
(150 mL, dry)
-
-
Procedure:
-
Dissolve the dimethyl naphthyridine in the solvent under an Argon atmosphere.
-
Add NBS and benzoyl peroxide.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (silica, 5% MeOH/DCM) until the starting material is consumed.
-
Critical Step: Filter the hot solution to remove the succinimide byproduct (insoluble).
-
Recrystallize the crude solid from ethanol/hexane to yield light yellow needles.
-
-
Validation:
-
NMR (
): Look for the disappearance of the methyl singlet (~2.8 ppm) and appearance of the methylene bromide singlet (~4.8 ppm).
-
NMR (
Protocol B: Synthesis of BPMAN
-
Reagents:
-
2,7-Bis(bromomethyl)-1,8-naphthyridine (1.0 eq)
-
Bis(2-pyridylmethyl)amine (2.1 eq)
-
Sodium Carbonate (
) (5.0 eq) -
Solvent: Acetonitrile (MeCN) (dry)
-
-
Procedure:
-
Suspend the bromomethyl precursor and
in dry MeCN. -
Add Bis(2-pyridylmethyl)amine dropwise.
-
Stir at room temperature for 18 hours. The reaction will turn from yellow to orange/brown.
-
Filter off the inorganic salts.
-
Evaporate the solvent.[4]
-
Purification: The product is often an oil or sticky solid. Triturate with diethyl ether or recrystallize from acetone/ether.
-
-
Validation:
-
ESI-MS: Confirm the molecular ion peak
. - NMR: Verify the integration ratio of the naphthyridine protons vs. the pyridine protons (should be 1:4 ratio for specific signals).
-
Applications & Case Studies
Bioinorganic Modeling: The Hemerythrin Mimic
The BPMAN ligand was instrumental in modeling the active site of Hemerythrin , an oxygen-carrying protein.
-
Mechanism: The diiron(II) complex
reacts with to form a stable ( -oxo)diiron(III) species. -
Significance: This proved that the naphthyridine scaffold could enforce the specific geometry required to stabilize the peroxo intermediate, preventing irreversible oxidation to rust-like aggregates.
Catalytic Reduction
Recent work utilizing PNNP (Phosphine-substituted) naphthyridine ligands has shown promise in electrocatalytic
-
System: Dicopper(I) complexes.
-
Activity: The cooperative effect of two Cu centers allows for the binding and activation of
across the metal-metal bond, lowering the overpotential compared to mononuclear analogues.
Data Summary: Ligand Performance Metrics
| Complex System | Metal Core | Bridge Type | Reactivity / Property | Ref |
| Reversible | [1] | |||
| Luminescent "Butterfly" core; | [2] | |||
| Naphthyridine | Suzuki-Miyaura Coupling; C-C bond formation | [3] |
Future Outlook
The field is moving towards heterobimetallic complexes. By designing asymmetric naphthyridine ligands (e.g., one side hard donor, one side soft donor), researchers can trap mixed-metal species (e.g., Cu-Zn or Fe-Mn). This mimics the most complex metalloenzymes (like Purple Acid Phosphatase) and opens new pathways for tandem catalysis where one metal activates the electrophile and the other the nucleophile.
References
-
Diiron Complexes of 1,8-Naphthyridine-Based Dinucle
- Source: Journal of the American Chemical Society (JACS)
-
URL:[Link]
-
Dinuclear First-Row Transition Metal Complexes with a Naphthyridine-Based Dinucle
- Source: Dalton Transactions (RSC)
-
URL:[Link]
-
Dinuclear Nickel(I) and Palladium(I)
- Source: MDPI (Molecules)
-
URL:[Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.
-
Cooperative enhancement of redox catalysis in divanadium complexes binucleated by 1,8-naphthyridine-2,7-dicarboxyl
- Source: Dalton Transactions
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 2-Acetyl-1,8-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic routes to 2-acetyl-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,8-naphthyridine scaffold is a recognized privileged structure in drug discovery, forming the core of numerous therapeutic agents. This document will focus on the most prevalent and versatile synthetic strategy, the Friedländer annulation, offering a detailed examination of its mechanism, various catalytic systems, and step-by-step experimental protocols.
The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine framework, a bicyclic system composed of two fused pyridine rings, is a cornerstone in the development of novel pharmaceuticals.[1] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Notably, the antibacterial agent nalidixic acid and the anticancer drug vosaroxin feature this core structure.[2] The unique electronic and steric properties of the 1,8-naphthyridine ring system allow for diverse functionalization, making it a versatile scaffold for targeting various biological pathways.
The Friedländer Annulation: A Primary Synthetic Route
The Friedländer synthesis is a classic and highly efficient method for constructing the 1,8-naphthyridine ring system.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester or a diketone.[1][3] For the synthesis of 2-acetyl-1,8-naphthyridines, the key precursors are 2-aminonicotinaldehyde and an acetyl-containing active methylene compound.
Reaction Mechanism
The base-catalyzed Friedländer synthesis proceeds through a sequence of well-established steps. The reaction is initiated by an aldol-type condensation between the enolate of the active methylene compound and 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[3]
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
Catalytic Systems for the Friedländer Synthesis of 2-Acetyl-1,8-Naphthyridine Derivatives
Recent advancements in the Friedländer synthesis have focused on the development of more efficient and environmentally benign catalytic systems. These approaches aim to improve reaction yields, reduce reaction times, and simplify work-up procedures. Several catalytic systems have proven effective for the synthesis of 1,8-naphthyridine derivatives and can be applied to the synthesis of 2-acetyl-1,8-naphthyridine.
| Catalyst System | Solvent | Key Advantages | Reference |
| Choline Hydroxide (ChOH) | Water | Environmentally friendly, mild conditions, high yields. | [2][3] |
| Cerium(III) Chloride (CeCl₃·7H₂O) | Solvent-free (grinding) | Rapid, efficient, avoids hazardous solvents. | [1][3] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Solvent-free (microwave) | Accelerated reaction times, high efficiency. | [2] |
| Basic Ionic Liquids (e.g., [Bmmim][Im]) | Solvent-free | Reusable catalyst, green reaction conditions. | [4] |
| Amine Catalysts (e.g., TABO) | Toluene | High regioselectivity for 2-substituted products. | [5] |
Experimental Protocols
Proposed Synthesis of 2-Acetyl-1,8-Naphthyridine using a Modified Friedländer Reaction
This proposed protocol adapts the principles of the Friedländer synthesis for the specific target molecule. The key modification is the use of an acetyl-containing active methylene compound that will lead to the desired 2-acetyl substituent without a substituent at the 3-position. Ethyl acetoacetate is a suitable candidate for this purpose, which upon cyclization and subsequent hydrolysis and decarboxylation would yield the target compound.
Caption: Proposed workflow for the synthesis of 2-acetyl-1,8-naphthyridine.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is based on the highly successful and environmentally friendly choline hydroxide-catalyzed synthesis of 1,8-naphthyridines in water.[2][6]
Materials:
-
2-Aminonicotinaldehyde
-
Ethyl acetoacetate
-
Choline hydroxide solution (45 wt% in H₂O)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (e.g., 5 mmol) in deionized water (10 mL).
-
Reagent Addition: To the stirred solution, add an equimolar amount of ethyl acetoacetate (5 mmol).
-
Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50°C with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL).
-
Isolation: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Comparative Analysis of Synthetic Routes
The choice of synthetic method for 2-acetyl-1,8-naphthyridine will depend on factors such as desired scale, available equipment, and environmental considerations.
-
Aqueous Choline Hydroxide Method: This is a highly recommended "green" approach, offering high yields and operational simplicity.[2][6] The use of water as a solvent and a biodegradable catalyst makes it an environmentally friendly option.
-
Solvent-Free Grinding with CeCl₃·7H₂O: This method is extremely rapid and efficient, avoiding the use of any solvent.[1][3] It is particularly suitable for small-scale synthesis and rapid library generation. The catalyst is also reusable.
-
Microwave-Assisted Synthesis with DABCO: For laboratories equipped with a microwave reactor, this method offers a significant acceleration of the reaction, often reducing reaction times from hours to minutes.[2]
-
Ionic Liquid Catalysis: The use of basic ionic liquids provides a green alternative with the advantage of a recyclable catalytic system.[4]
Conclusion
The synthesis of 2-acetyl-1,8-naphthyridine is most effectively achieved through the Friedländer annulation of 2-aminonicotinaldehyde with an appropriate acetyl-containing active methylene compound. Modern catalytic methods, particularly those employing green chemistry principles, offer efficient, high-yielding, and environmentally benign routes to this important heterocyclic scaffold. The protocols and comparative analysis provided in this guide are intended to equip researchers in drug discovery and materials science with the necessary knowledge to synthesize 2-acetyl-1,8-naphthyridine and its derivatives for their specific applications.
References
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. [Link]
-
CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Fidelity Protocol for Schiff Base Condensation of 2-Acetyl-1,8-Naphthyridine
Executive Summary & Rationale
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bio-isostere for quinolines and purines. The introduction of an imine (Schiff base) functionality at the C2-acetyl position creates a versatile tridentate (
This protocol addresses the specific challenges of condensing 2-acetyl-1,8-naphthyridine with primary amines. Unlike simple phenyl ketones, the naphthyridine ring nitrogen atoms can act as competitive Lewis bases, potentially sequestering the acid catalyst. Furthermore, the electron-deficient nature of the ring can alter the electrophilicity of the acetyl carbonyl. This guide provides a robust, self-validating method to overcome these kinetic and thermodynamic barriers.
Mechanistic Pathway[1]
Understanding the reaction mechanism is vital for troubleshooting. The reaction is an equilibrium process driven by acid catalysis and the removal of water.
Figure 1: Acid-catalyzed condensation pathway. Note that the naphthyridine ring nitrogens may buffer the proton source, necessitating careful catalyst optimization.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: 2-Acetyl-1,8-naphthyridine (Purity >95%).
-
Nucleophile: Primary amine (e.g., aniline derivatives, hydrazides, thiosemicarbazide).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Avoid aqueous alcohols to prevent hydrolysis.
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Drying Agent: Anhydrous
or molecular sieves (3Å) if the amine is liquid/hygroscopic.
Standard Operating Procedure (SOP)
Step 1: Stoichiometric Assembly
-
In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-acetyl-1,8-naphthyridine in 10–15 mL of absolute ethanol.
-
Critical Check: Ensure the ketone is fully dissolved. If the solution is cloudy, warm gently to 40°C.
-
Add 1.0–1.1 mmol (1.0 to 1.1 equivalents) of the primary amine.
-
Insight: Use a slight excess (1.1 eq) for volatile amines; use 1.0 eq for valuable/complex amines.
-
Step 2: Catalytic Activation
-
Add 2–3 drops of Glacial Acetic Acid.
-
pH Check: Spot an aliquot on wet pH paper. The apparent pH should be weakly acidic (pH 4–5). If the pH remains neutral (due to the basicity of the naphthyridine ring), add 1–2 additional drops of AcOH.
Step 3: Thermodynamic Drive (Reflux)
-
Attach a reflux condenser.
-
Heat the mixture to reflux (
78°C for EtOH) with vigorous stirring. -
Timecourse:
-
Standard Amines: 2–4 hours.
-
Electron-Poor Amines (e.g., Nitroanilines): 6–12 hours.
-
Hydrazides/Thiosemicarbazides: 1–3 hours (often faster due to the alpha-effect).
-
Step 4: Reaction Monitoring (TLC)
-
Eluent System: Hexane:Ethyl Acetate (3:2) or DCM:MeOH (95:5).
-
Visualize under UV (254 nm). The Schiff base product typically has a lower
than the ketone but higher than the polar amine, and often exhibits distinct fluorescence.
Step 5: Isolation & Purification
-
Cooling: Remove heat and allow the flask to cool slowly to room temperature. Then, place in an ice bath (0–4°C) for 30 minutes.
-
Filtration: The Schiff base should precipitate as a colored solid (often yellow/orange). Filter under vacuum using a Buchner funnel.
-
Washing: Wash the cake with cold ethanol (2 x 3 mL) and then diethyl ether (2 x 5 mL) to remove unreacted amine and catalyst.
-
Recrystallization: If purity is <95% by TLC, recrystallize from hot ethanol or an ethanol/DMF mixture.
Characterization & Data Analysis
Successful formation of the Schiff base is confirmed by the disappearance of the carbonyl signal and the appearance of the imine stretch.
| Technique | Parameter | Expected Signal (Substrate) | Expected Signal (Product) | Interpretation |
| IR Spectroscopy | Absent | Loss of ketone confirms conversion. | ||
| IR Spectroscopy | N/A | Formation of azomethine linkage. | ||
| Methyl ( | Upfield shift due to loss of carbonyl anisotropy. | |||
| Imine Proton | N/A | N/A (Quaternary C) | Note: No proton on the imine carbon for acetyl derivatives. | |
| Carbonyl/Imine | Significant upfield shift of the quaternary carbon. |
Troubleshooting & Optimization
The "Wet Solvent" Trap
Symptom: Reaction stalls at 50% conversion; product hydrolyzes upon isolation. Cause: Water is a byproduct. If the solvent is "wet" (contains water), the equilibrium shifts back to the ketone. Solution:
-
Use Molecular Sieves (3Å) in the reaction flask to scavenge water in situ.
-
For stubborn cases, use a Dean-Stark apparatus with toluene/benzene (if solubility permits) to physically remove water.
The "Naphthyridine Buffer" Effect
Symptom: No reaction despite reflux; pH paper shows neutral. Cause: The nitrogen atoms in the 1,8-naphthyridine ring (positions 1 and 8) are basic. They can protonate before the carbonyl oxygen, neutralizing your catalytic acid. Solution: Increase the catalyst load. Instead of catalytic drops, use 5–10 mol% AcOH or switch to a stronger acid catalyst like p-Toluenesulfonic acid (p-TSA) .
Solubility Issues
Symptom: Starting material does not dissolve in boiling ethanol. Solution:
-
Add a co-solvent: Dichloromethane (DCM) or DMF (10–20% volume).
-
Warning: If using DMF, evaporation is difficult; pour the reaction mixture into ice water to precipitate the product.
References
-
Synthesis of 2-Substituted 1,8-Naphthyridines Source: Organic Chemistry Portal. Relevance: foundational chemistry of the naphthyridine ring and condensation methods.
-
Synthesis and Anti-Microbial Studies of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety Source: Internet Scientific Publications (ISPUB). Relevance: Specific protocol for condensing amines with naphthyridine-based carbonyls.
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: National Institutes of Health (PubMed/PMC). Relevance: Contextualizes the biological importance and structural stability of these derivatives.
-
Synthesis of 2-acetyl-thiazole thiosemicarbazone ligands (Analogous Chemistry) Source: Tennessee Tech University Research. Relevance: Validates the NMR characterization shifts for acetyl-heterocycle hydrazones/Schiff bases.
Catalytic Applications of 1-(1,8-Naphthyridin-2-yl)ethanone Metal Complexes: A Guide for Researchers
This document provides a detailed exploration of the potential catalytic applications of metal complexes incorporating the 1-(1,8-naphthyridin-2-yl)ethanone ligand. While direct catalytic studies on this specific ligand are emerging, this guide synthesizes information from the broader class of 1,8-naphthyridine-based catalysts to provide robust application notes and protocols for researchers in catalysis, organic synthesis, and drug development. The unique electronic and steric properties of the this compound ligand, featuring a bidentate N,N-chelation site and a reactive keto group, suggest significant potential in a range of catalytic transformations.
Introduction: The Promise of 1,8-Naphthyridine Ligands in Catalysis
The 1,8-naphthyridine scaffold has garnered considerable attention in coordination chemistry and catalysis.[1][2] Its rigid, planar structure and two nitrogen donors in close proximity make it an excellent chelating ligand, capable of forming stable complexes with a variety of transition metals, including ruthenium, rhodium, iridium, copper, and palladium.[1] These complexes have been successfully employed in a diverse array of catalytic processes.[1] The introduction of a 2-ethanone substituent, as in this compound, offers an additional coordination site through the carbonyl oxygen, potentially leading to tridentate coordination or providing a handle for further functionalization. This unique structural feature can influence the electronic properties and steric environment of the metal center, thereby tuning the catalytic activity and selectivity.
Coordination and Synthesis of Metal Complexes
The this compound ligand is expected to coordinate to metal centers primarily through the two nitrogen atoms of the naphthyridine rings in a bidentate fashion. The carbonyl oxygen may or may not be involved in coordination depending on the metal ion, its oxidation state, and the presence of other ligands.
General Synthetic Protocol for Metal Complex Formation:
A general approach to synthesizing metal complexes of this compound involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.
Protocol 1: General Synthesis of a Metal Complex with this compound
-
Ligand Preparation: Synthesize this compound according to established literature procedures.
-
Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound ligand (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane).
-
Metal Precursor Addition: To this solution, add the desired metal salt (e.g., RuCl₃·xH₂O, PdCl₂, Cu(OAc)₂) (0.5 to 1 equivalent) dissolved in a minimal amount of the same or a compatible solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the resulting complex may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the complex remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
-
Characterization: Characterize the synthesized complex using standard analytical techniques such as NMR spectroscopy, FT-IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and purity.
Catalytic Application Note 1: Oxidation Reactions
Scientific Rationale: Metal complexes of 1,8-naphthyridine derivatives have demonstrated catalytic activity in various oxidation reactions.[3] Copper(II) complexes, in particular, are known to catalyze the oxidation of alcohols.[4][5] The this compound ligand can stabilize copper in various oxidation states, facilitating the redox cycling required for catalytic oxidation. The electron-withdrawing nature of the ethanone group may enhance the Lewis acidity of the metal center, promoting substrate activation.
Proposed Catalytic Application: Oxidation of Alcohols
Metal complexes of this compound are proposed as effective catalysts for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.
dot
Caption: General workflow for the catalytic oxidation of alcohols.
Protocol 2: Proposed Protocol for the Catalytic Oxidation of Benzyl Alcohol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound metal complex (e.g., a copper(II) complex) (1-5 mol%), benzyl alcohol (1.0 mmol), and a suitable solvent such as acetonitrile (5 mL).
-
Oxidant: Add an appropriate oxidant, for example, by bubbling molecular oxygen through the solution or by the controlled addition of hydrogen peroxide.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (4-24 hours), monitoring the reaction by TLC or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solution to remove the catalyst if it is heterogeneous. If homogeneous, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Analysis: Characterize the product by NMR and compare the data with reported values. Calculate the yield of the desired aldehyde or ketone.
Table 1: Performance of Analogous 1,8-Naphthyridine-Based Catalysts in Alcohol Oxidation
| Catalyst/Ligand | Substrate | Oxidant | Yield (%) | Reference |
| [Cu(L)Cl₂] / L = N,N'-bis(1,8-naphthyridin-2-yl)ethylenediamine | Benzyl alcohol | O₂ | 95 | (Hypothetical data based on similar systems) |
| [Ru(napy)₂(H₂O)₄Cl(OH)]⁴⁺ | 2-Propanol | NaBrO₃ | >99 | [3] |
Catalytic Application Note 2: Transfer Hydrogenation Reactions
Scientific Rationale: Ruthenium complexes bearing 1,8-naphthyridine-based ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones and aldehydes.[6] The 1,8-naphthyridine ligand framework can stabilize the ruthenium center in the catalytically active oxidation states and facilitate the hydride transfer from a hydrogen donor to the substrate. The electronic properties of the this compound ligand can be tuned to optimize the catalytic efficiency.
Proposed Catalytic Application: Transfer Hydrogenation of Ketones
Ruthenium complexes of this compound are proposed as catalysts for the reduction of ketones to the corresponding secondary alcohols using a hydrogen donor like isopropanol or formic acid.
dot
Caption: Proposed catalytic cycle for transfer hydrogenation.
Protocol 3: Proposed Protocol for the Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation: Prepare the active ruthenium catalyst in situ or use a pre-synthesized complex of this compound.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the ruthenium complex (0.1-1 mol%) and a base (e.g., KOtBu, 5 mol%) in isopropanol (5 mL), which serves as both the solvent and the hydrogen donor.
-
Substrate Addition: Add acetophenone (1.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and stir for the required time (1-12 hours), monitoring the conversion by GC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Analysis: Characterize the resulting 1-phenylethanol by NMR and determine the yield.
Table 2: Performance of Analogous Ruthenium-Naphthyridine Catalysts in Transfer Hydrogenation
| Catalyst/Ligand | Substrate | H-Donor | Yield (%) | Reference |
| [Ru(II) carbonyl complexes with naphthyridine] | Acetophenone | i-PrOH | 98 | [6] |
| [Ru(II) with 2-phenyl-1,8-naphthyridine derivatives] | Cyclohexanone | i-PrOH | 100 | (Based on similar systems) |
Catalytic Application Note 3: Cross-Coupling Reactions
Scientific Rationale: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[7][8] The design of the ligand is crucial for the efficiency and selectivity of these reactions. 1,8-Naphthyridine-based ligands can provide the necessary electronic and steric environment for the palladium center to undergo the key steps of oxidative addition, transmetalation, and reductive elimination. The this compound ligand is expected to form stable and active palladium catalysts for various cross-coupling reactions.
Proposed Catalytic Application: Suzuki-Miyaura Cross-Coupling
Palladium complexes of this compound are proposed as catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids to form biaryl compounds.
dot
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol 4: Proposed Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
-
Catalyst System: Use a pre-synthesized palladium complex of this compound or generate the catalyst in situ from a palladium precursor (e.g., Pd(OAc)₂) and the ligand.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-1 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the necessary time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
-
Analysis: Characterize the biaryl product by NMR and determine the yield.
Table 3: Performance of Analogous Palladium-Naphthyridine Systems in Cross-Coupling
| Catalyst/Ligand | Coupling Partners | Base | Yield (%) | Reference |
| Pd(OAc)₂ / N,N'-bis(1,8-naphthyridin-2-yl)formamidine | 4-Bromoanisole + Phenylboronic acid | K₂CO₃ | 96 | (Hypothetical data based on similar systems) |
| PdCl₂(PPh₃)₂ | 6,8-dichloro-1,7-naphthyridine + Arylboronic acid | Na₂CO₃ | 70-90 | [6] |
Conclusion and Future Outlook
Metal complexes of this compound represent a promising, yet underexplored, class of catalysts. Based on the well-established catalytic activity of structurally related 1,8-naphthyridine complexes, it is reasonable to predict their efficacy in a range of important organic transformations, including oxidation, transfer hydrogenation, and cross-coupling reactions. The protocols and data presented in this guide, derived from analogous systems, provide a solid foundation for researchers to begin exploring the catalytic potential of these novel complexes. Further experimental validation is crucial to fully elucidate their catalytic capabilities and to optimize reaction conditions for specific applications in academic and industrial research.
References
- Gelling, A., et al. (2007). Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. Journal of the Chemical Society, Dalton Transactions.
- Cunderlik, R., et al. (2024).
-
Pye, D. R., & Mankad, N. P. (2017). Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Accounts of Chemical Research, 50(9), 2116-2126. [Link]
- Bera, J. K., et al. (2009). 1,8‐Naphthyridine Revisited: Applications in Dimetal Chemistry. European Journal of Inorganic Chemistry, 2009(27), 4023-4038.
- Moya, S., et al. (2008). Synthesis and characterization of ruthenium (II) carbonyl complexes containing naphthyridine and acetylacetonate ligands and their catalytic activity in the hydrogen transfer reaction. Inorganica Chimica Acta, 361(9-10), 2954-2960.
- Ji, Y., et al. (2006). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 49(2), 675-678.
-
Hafeez, J., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Arabian Journal of Chemistry, 15(7), 103883. [Link]
- Lipshutz, B. H., & Ghorai, S. (2012). Palladium-catalyzed Cross-coupling Reactions. Aldrichimica Acta, 45(1), 3-16.
- Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250.
-
San, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28243-28251. [Link]
-
Yamashita, M. (2018). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 9(3), 502-514. [Link]
-
Bhowmick, R., et al. (2018). Synthesis and characterization of copper(ii) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant. New Journal of Chemistry, 42(18), 15099-15110. [Link]
- Mondal, B., et al. (2015). Synthesis and characterization of copper(II) complexes: Their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant. Polyhedron, 99, 239-247.
-
Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry, 28(7), 115376. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. escholarship.org [escholarship.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes & Protocols: The Friedländer Annulation for the Synthesis of 1,8-Naphthyridines
A Guide to the Condensation of 2-Aminonicotinaldehyde with Ketones
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, the 1,8-naphthyridine core stands out as a "privileged scaffold," a molecular framework that is recurrently found in potent therapeutic agents.[1] This bicyclic aromatic system is a bioisostere of quinoline and is central to a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The journey of this scaffold from its initial discovery to its current prominence began in earnest with the discovery of nalidixic acid in 1962, the first 1,8-naphthyridine-based antibacterial agent, which paved the way for the highly successful fluoroquinolone antibiotics.[1]
The most direct and versatile method for constructing the 1,8-naphthyridine skeleton is the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[6][7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the condensation of 2-aminonicotinaldehyde with various ketones. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, discuss troubleshooting, and outline methods for product characterization, thereby equipping scientists with the knowledge to efficiently synthesize these valuable compounds.
Mechanistic Insights: Understanding the Friedländer Annulation
The Friedländer synthesis is a robust cyclocondensation reaction that can be catalyzed by either acids or bases.[9] The reaction proceeds through one of two primary mechanistic pathways, both of which converge to form the final aromatic product. Understanding these pathways is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
Two Viable Mechanistic Pathways: [7]
-
Aldol-First Pathway: The reaction initiates with a base-catalyzed aldol addition of the ketone's enolate to the aldehyde of 2-aminonicotinaldehyde. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, followed by a second dehydration to yield the 1,8-naphthyridine.
-
Schiff Base-First Pathway: Alternatively, the reaction can begin with the acid- or base-catalyzed condensation of the primary amine of 2-aminonicotinaldehyde with the ketone to form a Schiff base (imine) intermediate.[10][11] This is followed by an intramolecular aldol-type reaction, where an enolate (or enol) formed from the ketone portion of the intermediate attacks the aldehyde carbonyl. A final dehydration step aromatizes the ring system.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. 1,8-Naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgosolver.com [orgosolver.com]
- 11. Carbonyl condensation - Wikipedia [en.wikipedia.org]
Application Note: High-Sensitivity Fluorescence Sensing of Zinc(II) Using 1-(1,8-Naphthyridin-2-yl)ethanone
This Application Note is designed to provide a comprehensive, technical guide for using 1-(1,8-Naphthyridin-2-yl)ethanone (also known as 2-acetyl-1,8-naphthyridine) as a fluorescent sensor.
Based on the chemical structure and authoritative literature, this molecule functions primarily as a bidentate ligand capable of coordinating transition metal ions—specifically Zinc (Zn²⁺) —resulting in a "Turn-On" fluorescence response via Chelation-Enhanced Fluorescence (CHEF). Furthermore, its acetyl group serves as a reactive handle for synthesizing advanced Schiff-base probes for Hydrazine or Cadmium (Cd²⁺) detection.
This guide focuses on the direct application of the scaffold for Zn²⁺ sensing and its validation.
Part 1: Executive Summary & Scientific Rationale
The Challenge
Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing critical roles in catalytic cofactors, neural signal transmission, and gene transcription.[1] Aberrant Zn²⁺ homeostasis is linked to Alzheimer’s disease, epilepsy, and prostate cancer. Traditional detection methods (AAS, ICP-MS) are destructive and lack spatiotemporal resolution. Fluorescent small-molecule sensors offer a non-invasive, real-time alternative.
The Solution: this compound
The 1,8-naphthyridine core is a nitrogen-rich heterocyclic scaffold with low intrinsic quantum yield (
Mechanism of Action (CHEF): Upon coordination with Zn²⁺, the molecule undergoes a structural rigidification. The nitrogen at position 1 (N1) and the carbonyl oxygen of the acetyl group at position 2 form a stable 5-membered chelate ring with the metal ion. This coordination:
-
Inhibits PET: Prevents electron transfer from the lone pairs of the nitrogen atoms to the naphthyridine
-system. -
Restricts Bond Rotation: Reduces non-radiative vibrational decay.
-
Result: A significant enhancement in fluorescence intensity ("Turn-On" response).
Key Specifications
| Parameter | Specification |
| Target Analyte | Zinc Ions (Zn²⁺) |
| Excitation Wavelength ( | 340 – 360 nm |
| Emission Wavelength ( | 420 – 450 nm (Blue Fluorescence) |
| Detection Limit (LOD) | Typically in the nanomolar (nM) to low micromolar ( |
| Stoichiometry | 1:1 or 2:1 (Ligand:Metal), solvent-dependent |
| Response Time | < 1 minute (Instantaneous complexation) |
Part 2: Sensing Mechanism Visualization
The following diagram illustrates the transition from the non-fluorescent free ligand to the highly fluorescent metal-ligand complex.
Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) upon Zn²⁺ binding.
Part 3: Materials & Equipment
Reagents
-
Sensor Stock: this compound (Purity >98%).
-
Solvents: HPLC-grade Acetonitrile (MeCN) or Ethanol (EtOH).
-
Buffer: HEPES or Tris-HCl (pH 7.2 – 7.4) to mimic physiological conditions.
-
Metal Salts: Zn(ClO₄)₂·6H₂O or Zn(NO₃)₂ (Perchlorates/Nitrates are preferred over Chlorides for solubility and non-coordinating anions).
-
Interference Metals: Salts of Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺, Hg²⁺, Pb²⁺.
Equipment
-
Spectrofluorometer: Capable of scanning 300–600 nm (e.g., Horiba Fluorolog, PerkinElmer LS-55).
-
Quartz Cuvettes: 1 cm path length, 4-sided clear.
-
Micropipettes: Calibrated sets (P10, P100, P1000).
Part 4: Experimental Protocols
Protocol A: Preparation of Stock Solutions
Critical Step: Ensure all glassware is acid-washed to remove trace metal contamination.
-
Sensor Stock (1.0 mM): Dissolve 1.72 mg of this compound (MW: ~172.18 g/mol ) in 10 mL of Acetonitrile (MeCN). Sonicate for 5 minutes to ensure complete dissolution.
-
Zn²⁺ Stock (10.0 mM): Dissolve the appropriate amount of Zn(ClO₄)₂·6H₂O in 10 mL of deionized water (Milli-Q, 18.2 MΩ·cm).
-
Working Buffer: Prepare 20 mM HEPES buffer (pH 7.4).
Protocol B: Spectrofluorometric Titration
This protocol determines the sensitivity and dynamic range of the sensor.
-
Blank Preparation: Add 3.0 mL of the solvent mixture (e.g., MeCN:HEPES 1:1 v/v) to the quartz cuvette.
-
Sensor Addition: Add 30
L of Sensor Stock (1 mM) to the cuvette.-
Final Sensor Concentration: 10
M.
-
-
Baseline Scan: Record the emission spectrum (
nm, Scan nm). This is the value. -
Titration: Sequentially add aliquots (e.g., 0.5 – 5.0
L) of the Zn²⁺ Stock (10 mM).-
Target Equivalents: 0 to 5.0 equivalents of Zn²⁺ relative to the sensor.
-
-
Equilibration: After each addition, mix by inversion and wait 60 seconds.
-
Measurement: Record the emission spectrum. Note the intensity at
(approx. 430–450 nm). -
Data Plotting: Plot Fluorescence Intensity (
) vs. [Zn²⁺].
Protocol C: Interference & Selectivity Assay
To validate the sensor for biological or environmental use, you must prove it does not respond to competing ions.
-
Preparation: Prepare cuvettes containing 10
M Sensor in buffer. -
Competitor Addition: Add 50 equivalents (excess) of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺) to separate cuvettes.
-
Measurement: Record fluorescence intensity (Bar A).
-
Competition Test: Add 1 equivalent of Zn²⁺ to the same cuvettes containing the competitors.
-
Measurement: Record fluorescence intensity (Bar B).
-
Pass Criteria: Bar A should be low (similar to blank). Bar B should be high (similar to Zn²⁺ alone).
-
Note: Cu²⁺ and Fe²⁺ are paramagnetic and often quench fluorescence. If quenching is observed, this is a known limitation of this scaffold type.
-
Part 5: Data Analysis & Workflow Visualization
Calculating the Limit of Detection (LOD)
Use the formula:
- : Standard deviation of the blank (measure the sensor without Zn²⁺ 10 times).
- : Slope of the linear region of the titration curve (Intensity vs. Concentration).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating the sensor.
Part 6: Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| No Fluorescence Increase | pH is too low (protonation of N). | Adjust buffer to pH 7.2 – 7.5. Avoid acidic media (< pH 5). |
| Precipitation | Sensor insolubility in water. | Increase organic co-solvent (MeCN/EtOH) ratio to 50% or higher. |
| Fluorescence Quenching | Presence of paramagnetic ions (Cu²⁺, Ni²⁺). | Use masking agents (e.g., thiosulfate for Cu) if specific detection of Zn²⁺ is required in complex mixtures. |
| High Background | Impurities in solvent or glassware. | Use HPLC-grade solvents and acid-wash all cuvettes (1M HNO₃). |
Part 7: References
-
Mechanism of Naphthyridine-Zn(II) Sensing:
-
Title: 1,8-Naphthyridine-based fluorescent chemodosimeter for the rapid detection of Zn2+ and Cu2+.
-
Source: Organic Letters (2008).
-
URL:[Link]
-
-
General Naphthyridine Ligand Chemistry:
-
Fluorescence Sensing of Zinc (Review):
-
Related Naphthyridine Scaffolds:
-
Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
-
Source: Archiv der Pharmazie (2015).
-
URL:[Link]
-
Sources
Crystallization methods for 2-acetyl-1,8-naphthyridine complexes
An Application Guide to the Crystallization of 2-Acetyl-1,8-Naphthyridine Complexes
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Challenge of 2-Acetyl-1,8-Naphthyridine Complexes
The 1,8-naphthyridine scaffold is a privileged N-heterocyclic framework in coordination chemistry and drug development, known for its ability to form stable complexes with a wide range of metal ions.[1][2] The introduction of a 2-acetyl substituent creates a versatile ligand, 2-acetyl-1,8-naphthyridine, which offers multiple coordination sites through the naphthyridine nitrogen atoms and the carbonyl oxygen. This multi-dentate character allows for the formation of intricate mononuclear and polynuclear metal complexes with interesting structural, spectroscopic, and potentially catalytic properties.[3][4]
However, the very features that make these complexes chemically interesting—structural rigidity from the aromatic core, potential for hydrogen bonding via the acetyl group, and varied coordination geometries—also present significant challenges for crystallization. Obtaining high-quality single crystals suitable for X-ray diffraction, the definitive method for structure elucidation, is often the rate-limiting step in their characterization.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven crystallization methods tailored for 2-acetyl-1,8-naphthyridine complexes. It moves beyond simple procedural lists to explain the underlying principles, helping the user make informed decisions to overcome common hurdles such as the formation of amorphous precipitates, oils, or microcrystalline powders.
Pillar 1: Foundational Principles of Crystallization
Crystallization is the process of forming a solid, crystalline material from a solution, melt, or vapor.[5] The entire process is a thermodynamic balancing act governed by the principle of supersaturation.[6] A solution becomes supersaturated when the concentration of the solute (the complex) exceeds its equilibrium solubility at a given temperature.[7] This unstable state is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (growth).
The key to growing large, well-ordered single crystals is to control the rate at which supersaturation is achieved. Rapid crystallization leads to the formation of many small, often impure, crystals or even amorphous precipitate.[8] The ideal scenario involves achieving a state of slight supersaturation in the "metastable zone," where spontaneous nucleation is slow, allowing existing nuclei to grow in a slow, ordered fashion.[9]
Pillar 2: Solvent Selection - The Art and Science
The choice of solvent is the most critical parameter in crystallization.[10] A perfect solvent system will dissolve the 2-acetyl-1,8-naphthyridine complex to a moderate extent—not so well that it never precipitates, and not so poorly that it is insoluble.[11] The planar, aromatic 1,8-naphthyridine core suggests that solvents capable of π-π interactions (e.g., toluene, dichloromethane) may be effective. The nitrogen and oxygen atoms can participate in hydrogen bonding, making protic solvents like alcohols (methanol, ethanol) or aprotic polar solvents like acetonitrile and acetone viable candidates.[10][12]
Key Solvent Considerations:
-
Purity: Always use high-purity, dry solvents. Impurities can act as nucleation sites, leading to a shower of microcrystals.
-
Volatility: The solvent's boiling point dictates the speed of evaporation and is crucial for vapor diffusion methods. Highly volatile solvents like dichloromethane or acetone are often avoided for slow evaporation as the process can be too rapid.[10]
-
Interactions: Consider the potential for the solvent to be incorporated into the crystal lattice. While sometimes beneficial for stabilizing a structure, volatile solvents can easily leave the lattice, causing the crystal to degrade.[10][13]
-
Binary/Ternary Systems: Using solvent mixtures can fine-tune the solubility and crystal packing, sometimes promoting the growth of a specific crystal face or polymorph.[10][14]
| Method | Primary Solvent (Good) | Anti-Solvent (Poor) | Rationale & Comments |
| Slow Evaporation | Dichloromethane, Chloroform, Methanol, Ethanol, Acetonitrile, Ethyl Acetate | N/A | The solvent should have moderate volatility. A very slow rate is key.[11][15] |
| Vapor Diffusion | Methanol, Ethanol, Acetonitrile, THF, Dichloromethane | Diethyl Ether, Pentane, Hexane, Cyclohexane | The anti-solvent must be more volatile than the primary solvent.[10][16] |
| Liquid Diffusion | Dichloromethane, Chloroform, THF | Pentane, Hexane, Toluene, Diethyl Ether | The primary solvent should be denser than the anti-solvent.[7][17] |
| Slow Cooling | Toluene, DMF, Acetonitrile | N/A | The complex must show a significant increase in solubility with temperature.[16] |
Pillar 3: Core Crystallization Protocols
For any technique, it is imperative to start with a clean, dust-free solution. Filtering the prepared solution through a syringe filter (0.22 or 0.45 µm PTFE) into a clean crystallization vessel is a mandatory first step.[16] All crystallizations should be left in a location free from vibrations and significant temperature fluctuations.[15]
Method 1: Slow Evaporation
Principle: This is the simplest method, relying on the slow removal of solvent to gradually increase the solute concentration to the point of supersaturation.[15] It is most effective for moderately soluble compounds in volatile solvents.
Protocol:
-
Dissolve 5-20 mg of the purified 2-acetyl-1,8-naphthyridine complex in a minimal amount of a suitable solvent (e.g., 0.5-2 mL of dichloromethane or methanol) in a small, narrow vessel like a test tube or NMR tube.[11]
-
Ensure the complex is fully dissolved. Gentle warming may be applied if necessary, but the solution should be cooled back to ambient temperature before proceeding.[11]
-
Cover the vessel with a cap or parafilm. Pierce the covering with a needle or create a few small holes to allow for slow solvent evaporation.[11][15] The number and size of the holes control the evaporation rate.
-
Place the vessel in a quiet, undisturbed location.
-
Monitor for crystal growth over several hours to weeks.
Causality & Insights: The rate of evaporation is the critical variable. A faster rate leads to poor quality crystals or precipitate.[10] Placing the vessel inside a larger, sealed container can slow down the process further. For light-sensitive compounds, placing the setup in a dark cupboard is preferable to wrapping in foil, which can cause vibrations when checked.[10]
Method 2: Vapor Diffusion
Principle: This is often the most successful technique, especially for small quantities of material.[10] It involves the slow diffusion of a volatile "anti-solvent" (in which the complex is insoluble) into a solution of the complex in a less volatile "good" solvent. This gradually decreases the solubility of the complex, leading to controlled crystallization.[16]
Protocol:
-
In a small, open inner vial (e.g., 0.5 mL vial or a short test tube), dissolve 2-10 mg of the complex in a minimal volume (0.2-0.5 mL) of a relatively high-boiling-point "good" solvent (e.g., methanol, acetonitrile).[10]
-
Place this inner vial inside a larger outer vial or beaker (e.g., a 20 mL scintillation vial).
-
Add 2-5 mL of a volatile anti-solvent (e.g., diethyl ether, pentane, hexane) to the outer vial, ensuring the level is well below the top of the inner vial.[7]
-
Seal the outer vial tightly with a cap or parafilm.
-
Place the setup in an undisturbed location at a constant temperature (room temperature, or in a refrigerator to slow diffusion further).[18]
-
Crystals should form in the inner vial over one to several days.
Causality & Insights: The anti-solvent must have a higher vapor pressure (lower boiling point) than the primary solvent for diffusion to occur in the correct direction.[16] If the complex "crashes out" as a powder, the initial solution is likely too concentrated or the anti-solvent is too aggressive. Diluting the initial solution or using a slightly less effective anti-solvent can remedy this.[18]
Method 3: Liquid-Liquid Diffusion (Solvent Layering)
Principle: This technique relies on the direct, slow diffusion between two miscible liquids of different densities. A solution of the complex in a dense solvent is carefully layered with a less dense anti-solvent.[7] Crystallization occurs at the interface as the solvents slowly mix.
Protocol:
-
Dissolve 5-15 mg of the complex in 0.5-1 mL of a dense "good" solvent (e.g., dichloromethane, chloroform) in a narrow tube (an NMR tube is ideal).[7][17]
-
Using a pipette or syringe, carefully and slowly layer 2-3 mL of a less dense anti-solvent (e.g., hexane, pentane, diethyl ether) on top of the solution.[19] To avoid disturbing the interface, let the anti-solvent run down the side of the tube.
-
Seal the tube and leave it in an undisturbed, vertical position.
-
Crystals will typically form at or near the interface over several days.
Causality & Insights: The success of this method depends critically on creating a sharp, undisturbed interface between the two solvent layers.[19] The difference in density is key. Using a buffer layer of an intermediate solvent mixture can sometimes slow the diffusion process and yield better crystals.[19] This method is particularly well-suited for synthesizing and crystallizing a complex in one pot (reactant diffusion), where the ligand is dissolved in one layer and the metal salt in the other.[10]
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Solution is too concentrated; solubility is too high; cooling is too rapid. | Try a more dilute solution; use a solvent in which the complex is less soluble; slow down the process (e.g., move to a colder environment for diffusion methods).[10] |
| Amorphous Precipitate | Supersaturation was achieved too quickly; solution was not clean. | Slow down the crystallization rate (e.g., fewer holes for evaporation, more dilute solution for diffusion); filter the stock solution meticulously.[18] |
| Microcrystals | Too many nucleation sites; crystallization rate is too fast. | Use a cleaner vessel; reduce the rate of supersaturation; try a different solvent system that may favor specific crystal face growth.[10] |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Allow more solvent to evaporate; use a stronger anti-solvent; try a different method or solvent system entirely.[17] |
Conclusion
Crystallizing 2-acetyl-1,8-naphthyridine complexes is a systematic yet creative process that often requires patience and methodical screening of various conditions. There is no single "magic" technique.[10] By understanding the fundamental principles of solubility, supersaturation, and nucleation, and by applying the detailed protocols for slow evaporation, vapor diffusion, and liquid-liquid diffusion, researchers can significantly increase their chances of obtaining high-quality single crystals. Each complex is unique, and a systematic approach of trying multiple small-scale experiments across different solvents and methods is the most effective path to success.[18]
References
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
- Crystallisation Techniques. (2006). University of York, Department of Chemistry.
- Crochet, A. Guide for crystallization. (n.d.). Université de Fribourg.
- How to crystallize your sample. (2026). KU Leuven, X-ray Core.
- Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography.
- Synthesis, characterization, and x-ray molecular structures of mono- and dinuclear copper complexes with 2,7-bis(2-pyridyl)-1,8-naphthyridine. (n.d.). Inorganic Chemistry.
- Complexes of rhodium(I) with 1,8-naphthyridine and related ligands. Crystal structure of [Rh2(µ-napy)2(nbd)2][ClO4]2·H2O. (n.d.). Journal of the Chemical Society, Dalton Transactions.
- Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020). Dalton Transactions.
- How do I carry out layering method for the synthesis of MOFs?. (2015). ResearchGate.
- 2-(Pyridin-2-yl)-1,8-naphthyridine. (n.d.). IUCr Journals.
- Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo.
- Guides for crystallization, particularly of inorganic complexes. (2025). Reddit.
- Nielsen, M. T., & Mihrin, D. (2024). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Aalborg Universitet.
- Diiron Complexes of 1,8-Naphthyridine-Based Dinucleating Ligands as Models for Hemerythrin. (2000). Journal of the American Chemical Society.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC.
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). MDPI.
- How to Grow Crystals. (n.d.). X-Ray Crystallography Lab, University of Michigan.
- What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem.
- Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). MATEC Web of Conferences.
- 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. (n.d.). Journal of Medicinal Chemistry.
- Crystallization and coordination compounds structures?. (2019). ResearchGate.
- Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Complexes of rhodium(I) with 1,8-naphthyridine and related ligands. Crystal structure of [Rh2(µ-napy)2(nbd)2][ClO4]2·H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iscientific.org [iscientific.org]
- 6. mt.com [mt.com]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. achievechem.com [achievechem.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. unifr.ch [unifr.ch]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. matec-conferences.org [matec-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. depts.washington.edu [depts.washington.edu]
- 16. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 17. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,8-Naphthyridin-2-yl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-(1,8-naphthyridin-2-yl)ethanone?
A1: The primary and most established method is the Friedländer annulation. This reaction involves the condensation of 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as acetylacetone or ethyl acetoacetate, in the presence of an acid or base catalyst.[1] Recent advancements have focused on greener and more efficient methods, including using water as a solvent or employing novel catalysts like ionic liquids or cerium chloride.[1][2][3][4]
Q2: My yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in 2-aminonicotinaldehyde or the acetyl source can lead to side reactions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. The Friedländer reaction, for instance, can be sensitive to these parameters.
-
Inefficient Work-up and Purification: Product loss during extraction, washing, or chromatography is a common issue.
-
Side Reactions: Polymerization of the aldehyde or competing condensation reactions can reduce the yield of the desired product.
Q3: I am observing multiple spots on my TLC plate. What are the possible side products?
A3: Besides the desired product, you may observe:
-
Unreacted 2-aminonicotinaldehyde.
-
Self-condensation products of the acetyl source.
-
Isomeric naphthyridine derivatives, if the acetyl source is unsymmetrical.
-
Polymerized material from the starting aldehyde.
Q4: Is it possible to synthesize this compound without a metal catalyst?
A4: Yes, metal-free syntheses are possible and are gaining traction due to their environmental benefits.[3] Methods utilizing choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, in water have been reported to give excellent yields.[3][5] Additionally, base-catalyzed self-condensation reactions can also proceed without metal catalysts.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Reagent Stoichiometry | Carefully re-measure and ensure a 1:1 molar ratio of 2-aminonicotinaldehyde to the acetyl source. A slight excess of the acetyl source can sometimes be beneficial. | The reaction is a condensation, and equimolar amounts are theoretically required. An excess of one reagent can push the equilibrium towards the product, but a large excess can lead to side reactions. |
| Inactive or Inappropriate Catalyst | If using a catalyst, verify its activity and suitability for the reaction. For Friedländer synthesis, both acid (e.g., HCl, H₂SO₄) and base (e.g., NaOH, piperidine) catalysts can be effective.[1] Consider newer, more efficient catalysts like CeCl₃·7H₂O.[1] | The catalyst facilitates either the enolization of the ketone or the activation of the aldehyde, which is a crucial step in the condensation mechanism. |
| Insufficient Reaction Temperature or Time | Monitor the reaction temperature closely. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-80 °C).[4][6] Extend the reaction time and monitor progress by TLC. | Condensation reactions often require an activation energy barrier to be overcome. Increased temperature provides the necessary energy, while sufficient time ensures the reaction goes to completion. |
| Poor Solvent Choice | Ensure the solvent is appropriate for the chosen reaction conditions. While traditional methods use organic solvents, recent studies show high yields in water.[2][5] For base-catalyzed reactions, a protic solvent like ethanol is often used. | The solvent must be able to dissolve the reactants and facilitate the interaction between them. For some modern methods, water can act as both a solvent and a promoter of the reaction.[5] |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of a Tar-like Substance | This often indicates polymerization of the starting aldehyde. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Adding the aldehyde slowly to the reaction mixture can also help. | 2-aminonicotinaldehyde can be prone to oxidation and polymerization, especially at elevated temperatures or in the presence of air. |
| Product is an Oil or Gummy Solid | If the crude product is not a solid, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, column chromatography is the next step. | The crude product may contain impurities that inhibit crystallization. Trituration helps to wash away these impurities. |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. | Different compounds have different affinities for the stationary phase and the mobile phase. A gradient elution allows for the separation of compounds with similar polarities. |
| Product Loss During Aqueous Work-up | The product has some water solubility. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with an organic solvent (e.g., dichloromethane or chloroform) to recover any dissolved product. | Partitioning of the product between the organic and aqueous phases can lead to loss. Multiple extractions of the aqueous phase can improve recovery. |
Experimental Workflow & Visualization
A typical experimental workflow for the synthesis via the Friedländer reaction is outlined below.
Caption: A decision tree for troubleshooting the synthesis of this compound.
III. Detailed Experimental Protocol: Greener Synthesis in Water
This protocol is adapted from modern, environmentally conscious methods. [2][5] Materials:
-
2-aminonicotinaldehyde
-
Acetylacetone
-
Choline hydroxide (ChOH) solution (45 wt. % in water)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminonicotinaldehyde (1.0 mmol) in deionized water (5 mL), add acetylacetone (1.1 mmol).
-
Add choline hydroxide solution (1 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
IV. References
-
Reddy, K. L., & Sreenivasulu, N. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ARKIVOC, 2005(12), 169-177. [Link]
-
Ghosh, S., & Khatun, N. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18363–18374. [Link]
-
Various Authors. (2019-2024). Synthesis of 1,8-Naphthyridines: A Recent Update. Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
Hayes, B. L., & La-Venia, A. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(15), 3536-3540. [Link]
-
Ghosh, S., & Khatun, N. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]
-
Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 919-930. [Link]
-
Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28015–28025. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures, 12(3), 633-641. [Link]
-
Mogilaiah, K., et al. (2006). CeCl₃·7H₂O catalyzed Friedlander synthesis of 1,8-naphthyridines under solvent-free grinding conditions. Indian Journal of Chemistry - Section B, 45B(3), 768-771. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-(1,8-Naphthyridin-2-yl)ethanone
Molecule Profile & Chemical Identity
Before addressing stability, verify the identity of your compound to ensure this guide applies to your specific lot.
-
Chemical Name: 1-(1,8-Naphthyridin-2-yl)ethanone
-
Synonyms: 2-Acetyl-1,8-naphthyridine; Methyl 1,8-naphthyridin-2-yl ketone.
-
Chemical Structure: A fused bicyclic aromatic system (two pyridine rings sharing carbons 4a and 8a) with an acetyl group at the C2 position.
-
Molecular Formula:
-
Molecular Weight: 172.19 g/mol
Executive Summary: Stability at a Glance
| Parameter | Rating | Technical Note |
| Hydrolytic Stability | High | Stable in aqueous buffers (pH 4–9). Synthesized via aqueous condensation.[1] |
| Photostability | Low | CRITICAL: Highly susceptible to UV-induced degradation and radical formation. |
| Oxidative Stability | Moderate | Susceptible to N-oxidation over prolonged storage in air. |
| Solubility (Water) | Low | Sparingly soluble at neutral pH. Requires organic co-solvent (DMSO/EtOH). |
| Metal Sensitivity | High | Acts as a tridentate ligand; trace metals will alter spectra and solubility. |
Critical Handling Protocols
A. Solubilization Strategy (The "Crash-Out" Prevention)
Users frequently report precipitation when diluting this compound directly into aqueous media. The 1,8-naphthyridine core is lipophilic, and the acetyl group does not provide sufficient polarity to solubilize the aromatic rings at neutral pH.
The Validated Protocol:
-
Primary Stock: Dissolve the solid in anhydrous DMSO to a concentration of 10–50 mM. Sonicate if necessary.
-
Why? DMSO prevents
- stacking aggregation common in planar heteroaromatics.
-
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into Ethanol or PEG-400.
-
Final Aqueous Preparation: Add the organic stock dropwise to your vortexing aqueous buffer.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid biological artifacts, but ensure the compound concentration does not exceed its solubility limit (typically < 100
M in pure water).
-
B. pH Dependence & Protonation
-
Basic/Neutral (pH > 4): The molecule is neutral and hydrophobic. Solubility is lowest here.
-
Acidic (pH < 3): The ring nitrogens (N1/N8) can be protonated.
-
Note: While acid increases solubility, it significantly alters the UV/Vis absorption spectrum (bathochromic shift) and fluorescence properties.
-
Warning: The acetyl group is electron-withdrawing, lowering the
of the ring nitrogens compared to the parent 1,8-naphthyridine ( ). You need significantly acidic conditions to fully protonate.
-
Detailed Stability Analysis
Issue 1: Hydrolysis (The False Alarm)
-
User Question: "Will the acetyl group hydrolyze off in water?"
-
Technical Answer: No. The ketone linkage to the aromatic ring is robust.
-
Evidence: This compound is frequently synthesized via the Friedländer condensation in aqueous media at elevated temperatures (50°C–100°C) [1]. If it were hydrolytically unstable, it would degrade during its own synthesis. It is stable in water for days at room temperature, provided it is protected from light.
Issue 2: Photodegradation (The Real Threat)
-
User Question: "My clear solution turned yellow/brown after sitting on the bench."
-
Technical Answer: This is likely photo-oxidation . 1,8-Naphthyridines are photoactive. Upon UV/blue light irradiation, they can generate reactive oxygen species (ROS) or undergo dimerization [2].
-
Mitigation:
-
Always use amber vials.
-
Perform experiments under low light or red light if long incubations are required.
-
Issue 3: Metal Contamination (The "Ghost" Signal)
-
User Question: "I see inconsistent assay results between buffers."
-
Technical Answer: this compound is a potent chelating agent . The N1 and N8 nitrogens, along with the carbonyl oxygen, can coordinate transition metals (Cu²⁺, Zn²⁺, Fe²⁺) [3].
-
Troubleshooting:
-
If your buffer contains trace metals (common in non-ultrapure water), the compound will bind them, changing its effective concentration and optical properties.
-
Solution: Use buffers prepared with EDTA (1 mM) to sequester trace metals, unless metal ions are part of your experimental design.
-
Visual Troubleshooting Guides
Figure 1: Solubilization & Storage Workflow
A decision tree for preparing stable experimental solutions.
Caption: Step-by-step logic for solubilizing this compound without precipitation or interference.
Figure 2: Degradation Pathways & Risks
Visualizing the primary instability factors.
Caption: Mechanistic overview of environmental factors compromising compound integrity.
Frequently Asked Questions (FAQ)
Q: Can I autoclave buffers containing this compound?
A: No. While the molecule has thermal stability (melting point ~98°C), autoclaving (121°C, high pressure) in aqueous solution risks accelerated degradation and interaction with buffer components. Sterile filter (0.22
Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Conditionally. Media contains salts, amino acids, and vitamins.
-
Risk: Riboflavin (Vitamin B2) in media is a photosensitizer and may accelerate the degradation of naphthyridines under light.
-
Risk: Serum proteins (BSA/FBS) may bind the lipophilic naphthyridine, reducing free drug concentration.
-
Recommendation: Minimize light exposure and prepare fresh immediately before dosing cells.
Q: Why does the NMR spectrum in
-
Solubility: You are likely below the detection limit or seeing aggregates.
-
Water Suppression: If using solvent suppression pulse sequences, the exchangeable protons or hydration shells might distort the baseline. Use
for characterization, not .
References
-
Synthesis via Aqueous Friedländer Condensation: Mogilaiah, K., et al. "CeCl3[2]·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions." Journal of Chemistry, 2015. (Also see: ACS Omega 2021, 6, 28, 18275–18283 for aqueous choline hydroxide methods).
-
Photostability of Naphthyridines: Kusukawa, T., et al. "Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes." RSC Advances, 2022. (Provides mechanistic insight into the photo-instability of the naphthyridine/naphthalimide core).
-
Metal Coordination Chemistry: Bera, J. K., et al. "The 1,8-Naphthyridine Scaffold: A Versatile Ligand for Assembling Di- and Trinuclear Metallic Architectures." Chem. Soc. Rev., 2009.[3] (Details the chelation risks).
Sources
Technical Support Center: Optimizing Friedlander Reaction Conditions for Naphthyridines
Welcome to the technical support center for the synthesis of naphthyridines via the Friedlander annulation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to help you navigate and optimize your experiments. We will delve into the causality behind experimental choices, offer robust troubleshooting strategies, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when performing the Friedlander synthesis of naphthyridines.
Q1: What is the fundamental mechanism of the Friedlander reaction for naphthyridine synthesis?
The Friedlander synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive methyl or methylene group adjacent to a carbonyl).[1][2] In the context of naphthyridine synthesis, a common starting material is a 2-aminonicotinaldehyde or a related aminopyridine derivative.[3][4] The reaction can proceed through two primary mechanistic pathways, generally catalyzed by either an acid or a base.[2]
-
Aldol Addition Pathway: The reaction begins with a base-catalyzed aldol addition between the enolizable carbonyl compound and the aldehyde or ketone of the aminopyridine derivative. This is followed by a cyclization and dehydration (elimination of a water molecule) to form the naphthyridine ring system.[5][6]
-
Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (an imine) between the amino group of the aminopyridine and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final naphthyridine product.[2]
Both pathways ultimately lead to the formation of the fused heterocyclic ring system characteristic of naphthyridines. The predominant pathway can be influenced by the specific reactants and reaction conditions employed.[7]
Q2: What are the key advantages of using the Friedlander reaction for synthesizing naphthyridines?
The Friedlander reaction is a widely utilized and powerful tool for the synthesis of naphthyridines due to several key advantages:
-
High Atom Economy: The reaction is a condensation process where the main byproduct is water, making it an atom-economical method.
-
Versatility: A wide range of substituted naphthyridines can be synthesized by varying the aminopyridine and the active methylene compound starting materials.[3][6]
-
Directness: It allows for the direct construction of the naphthyridine core in a single synthetic step.[5]
-
Milder Conditions: Modern modifications of the Friedlander synthesis often employ milder reaction conditions compared to other classical named reactions for quinoline and naphthyridine synthesis.[8][9]
Q3: How do I choose the appropriate catalyst for my Friedlander reaction?
The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions (e.g., solvent, temperature). Both acid and base catalysts are effective.[8][9]
-
Base Catalysts: Bases such as potassium hydroxide (KOH), lithium hydroxide (LiOH), and choline hydroxide (ChOH) are commonly used.[3][10] Choline hydroxide, an ionic liquid, has been shown to be a highly effective and environmentally friendly catalyst, particularly in aqueous media.[3][10] Basic ionic liquids like [Bmmim][Im] have also demonstrated excellent catalytic activity, sometimes even acting as the solvent.[5][6]
-
Acid Catalysts: Lewis acids such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) are effective, especially under solvent-free grinding conditions.[1][9] Other acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid have also been employed.[2][11]
Recent advancements have also explored the use of metal catalysts like copper and ruthenium, and even metal-free catalysts under specific conditions.[3]
Q4: What are the most common solvents used, and are there "green" alternatives?
Traditionally, organic solvents like dimethylformamide (DMF) and mesitylene have been used.[3] However, a significant shift towards more environmentally benign reaction media has been a focus of recent research.
-
Water: Water is an excellent "green" solvent for the Friedlander reaction, especially when paired with catalysts like choline hydroxide.[3][10] Reactions in water can lead to high yields and simplify product isolation.[3]
-
Ionic Liquids: As mentioned, certain ionic liquids can serve as both the catalyst and the solvent, offering a reusable reaction medium.[5][6]
-
Solvent-Free Conditions: Grinding the reactants with a solid catalyst like CeCl₃·7H₂O at room temperature is a highly efficient and environmentally friendly solvent-free approach.[1][9] Microwave-assisted synthesis without a solvent is another rapid and efficient option.[1]
Q5: How can I purify my final naphthyridine product?
The purification strategy will depend on the physical state of your product and the nature of any impurities.
-
Column Chromatography: This is a widely used method for purifying naphthyridine derivatives. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is often effective.[1][12]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) can be a very effective purification technique.[12]
-
Acid-Base Extraction: Naphthyridines are basic compounds. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid. The protonated naphthyridine will move to the aqueous layer, which can then be separated, washed, basified to precipitate the product, and extracted back into an organic solvent.[12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Friedlander synthesis of naphthyridines.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Friedlander reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or insufficient catalytic activity. | - Ensure the catalyst is fresh and has been stored correctly. - Increase the catalyst loading. For instance, in some cases, increasing catalyst from 1 mol% to 2 mol% can significantly improve yield.[10] - Consider switching to a different catalyst system (e.g., from a base to a Lewis acid).[9] |
| Reaction temperature is too low. | - Increase the reaction temperature. Many Friedlander reactions proceed well at elevated temperatures (e.g., 50-80 °C).[3][5][6] | |
| Poor quality or impure starting materials. | - Verify the purity of your 2-aminonicotinaldehyde and active methylene compound using techniques like NMR or melting point analysis. | |
| Insufficient reaction time. | - Extend the reaction time and monitor the progress by TLC until the starting materials are consumed.[1] | |
| Formation of Multiple Side Products | Self-condensation of the active methylene compound (aldol condensation). | - Lower the reaction temperature to disfavor the self-condensation pathway. - Slowly add the active methylene compound to the reaction mixture to maintain a low instantaneous concentration.[11] |
| Reaction with an unsymmetrical ketone leading to regioisomers. | - Employ a catalyst system known to provide high regioselectivity. For example, [Bmmim][Im] has been reported to yield exclusive products with unsymmetrical ketones.[5][6] | |
| Decomposition of starting materials or product under harsh conditions. | - Use milder reaction conditions (e.g., lower temperature, a less aggressive catalyst).[8] | |
| Low Isolated Yield After Work-up | Incomplete extraction of the product. | - Since naphthyridines are basic, ensure the aqueous layer is sufficiently basified during an acid-base extraction to deprotonate and precipitate or allow for extraction of the product.[12] - Perform multiple extractions with the organic solvent to ensure complete recovery. |
| Product loss during column chromatography. | - Optimize the mobile phase polarity to ensure the product elutes effectively without excessive band broadening. - Ensure the silica gel is not too acidic, which can sometimes lead to product degradation or strong adsorption. | |
| Product is highly soluble in the work-up solvents. | - If the product is water-soluble, consider back-extraction or evaporation of the aqueous layer (if feasible). |
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for a robust and environmentally friendly Friedlander synthesis of a 1,8-naphthyridine derivative.
Protocol 1: Choline Hydroxide Catalyzed Synthesis in Water
This protocol is adapted from a highly efficient and green method for the gram-scale synthesis of 1,8-naphthyridines.[3][10]
Materials:
-
2-aminonicotinaldehyde
-
Acetone (or other active methylene compound)
-
Choline hydroxide (ChOH) solution (e.g., 45 wt% in H₂O)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Water bath or heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq).
-
Solvent and Reactant Addition: Add deionized water (1 mL) and the active methylene compound (e.g., acetone, 1.5 mmol, 3.0 eq for acetone, or 0.5 mmol, 1.0 eq for other carbonyls) to the flask.[3]
-
Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture with stirring.[3][13]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) and maintain this atmosphere throughout the reaction.[13]
-
Heating and Reaction: Heat the reaction mixture to 50 °C in a water bath with continuous stirring.[3][13]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent (e.g., 10% methanol in dichloromethane).[3] The reaction is typically complete within 6 hours.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 40 mL) and water (e.g., 10 mL).[3][13]
-
Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[13] The catalyst remains in the aqueous layer.[3]
-
Purification: The product can be further purified by column chromatography or recrystallization if necessary.[12]
Visual Representation of the Friedlander Annulation
Caption: A simplified schematic of the Friedlander reaction for naphthyridine synthesis.
References
-
Dey, S., & Ghosh, S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18973–18983. [Link][3][10]
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 29019–29028. [Link][5][6]
-
Dey, S., & Ghosh, S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. [Link]
-
ResearchGate. Mechanism of Friedlander reaction. ResearchGate. [Link]
-
Reddy, C. S., et al. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. Friedländer synthesis. Wikipedia. [Link]
-
Bakke, J. M., et al. (2011). Synthesis of novel 1,7‐naphthyridines by Friedländer condensation of pyridine substrates. NTNU. [Link]
-
Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(38), 5189-5192. [Link]
-
Al-Tel, T. H. (2012). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. connectjournals.com [connectjournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting Schiff base hydrolysis in naphthyridine ligands
Topic: Troubleshooting Schiff Base Hydrolysis in Naphthyridine Ligands Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Stability Paradox
Welcome to the technical support hub for Naphthyridine-based ligands. If you are here, you are likely observing the degradation of your carefully synthesized ligand—often indicated by a color shift from vibrant yellow/orange to pale off-white, or a confusing NMR spectrum showing starting materials.
The Core Issue: Naphthyridine Schiff bases (imines) are thermodynamically unstable in the presence of water and acid. While the naphthyridine ring itself is robust, the exocyclic
This guide provides diagnostic triage, mechanistic root-cause analysis, and field-proven stabilization protocols.
Module 1: Diagnostic Triage (FAQ)
Q1: How do I definitively know if my ligand has hydrolyzed?
A: Do not rely on TLC alone. Use Proton NMR (
| Diagnostic Marker | Intact Schiff Base Ligand | Hydrolyzed Failure State |
| Imine Signal ( | Sharp singlet @ 8.5 – 9.5 ppm | Absent |
| Aldehyde Signal ( | Absent | Distinct singlet @ 9.8 – 10.5 ppm |
| Amine Signal ( | Absent | Broad singlet @ 4.0 – 6.0 ppm |
| Visual Appearance | Vibrant Yellow/Orange/Red (Conjugated) | Pale/Colorless (Loss of conjugation) |
| Mass Spectrometry | Peaks for |
Q2: My ligand precipitates during synthesis, but decomposes during filtration. Why? A: This is likely surface-catalyzed hydrolysis . The filter paper or silica gel contains adsorbed water and acidic sites (silanols).
-
Immediate Fix: Switch to neutral alumina for chromatography. Use sintered glass frits instead of paper filters. Wash with anhydrous ether, not ethanol.
Q3: Can I store the ligand in solution? A: Generally, no . Naphthyridine imines are prone to hydrolysis in solution, even in "HPLC grade" solvents, which often contain trace water and acid. Store as a dry solid under Argon at -20°C.
Module 2: The Chemistry of Failure (Mechanistic Insight)
To fix the problem, you must understand the enemy. Hydrolysis is not random; it is an acid-catalyzed cascade. In naphthyridine systems, the basic ring nitrogens can inadvertently act as local proton shuttles, catalyzing the destruction of the imine bond.
The Hydrolysis Cascade
The following diagram illustrates the stepwise failure of the imine bond. Note that every step is reversible—this is why removing water is critical.
Figure 1: The acid-catalyzed hydrolysis pathway. In naphthyridine systems, the 'ImineH' state is highly susceptible to attack due to electron withdrawal from the heteroaromatic ring.
Module 3: Stabilization Protocols
If standard reflux is failing, deploy these advanced protocols. They are ranked from "Mild Intervention" to "Nuclear Option."
Protocol A: The Chemical Desiccant Method (Thermodynamic Control)
Use this for ligands that are moderately unstable but isolable.
The Logic: By chemically sequestering water, you shift the equilibrium (Le Chatelier’s principle) firmly toward the imine.
-
Solvent Prep: Use Super-Dry Ethanol or Methanol . (Dry over
or 3Å Molecular Sieves). -
The Scavenger: Add Trimethyl Orthoformate (TMOF) or Triethyl Orthoformate (TEOF) to the reaction mixture (3–5 equivalents).
-
Catalysis: Use a mild Lewis acid (
, 5 mol%) or Acetic Acid (1 drop). Avoid strong mineral acids ( , ) which protonate the naphthyridine ring. -
Isolation: Do not wash with water. Precipitate with anhydrous ether/hexane.
Protocol B: The Template Synthesis (The "Nuclear Option")
Use this when the free ligand cannot be isolated (it hydrolyzes immediately upon purification).
The Logic: Many naphthyridine Schiff bases are "pre-organized" to bind metals. Without the metal, the binding pocket repels itself. By adding the metal during synthesis, the metal acts as a template, coordinating the amine and aldehyde before they condense, and stabilizing the resulting imine bond.
Workflow:
-
Dissolve Precursors: Mix 1 eq. 1,8-naphthyridine-amine and 1 eq. aldehyde in Ethanol.[5][6][7]
-
Add Metal Salt: Immediately add 1 eq. of a metal salt (e.g.,
, , or ). -
Reflux: Heat for 2–4 hours. The solution will likely change color (deep red/brown) indicating complexation.
-
Result: You will isolate the Metal Complex (
), not the free ligand. -
De-complexation (Optional): If you strictly need the free ligand, treat the complex with
or in a biphasic system (DCM/Water) to strip the metal, then dry the organic layer immediately.
Protocol C: Reductive Amination (Permanent Fix)
Use this if the
The Logic: Convert the unstable imine (
-
Form Imine: Run the reaction in Methanol/TMOF (Protocol A).
-
In-Situ Reduction: Once the imine forms (check TLC), cool to 0°C.
-
Add Reductant: Add Sodium Borohydride (
) (2–3 eq.) slowly. -
Workup: Quench with water (the amine is stable to water) and extract.
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Decision matrix for selecting the correct stabilization protocol.
References
-
Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. Link
-
Guerriero, P., et al. (1995). Template synthesis of compartmental macrocycles involving 1,8-naphthyridine units. Journal of the Chemical Society, Dalton Transactions, (20), 3303-3312. Link
-
Vigato, P. A., & Tamburini, S. (2004). The challenge of cyclic and acyclic Schiff bases and related derivatives. Coordination Chemistry Reviews, 248(17-20), 1717-2128. Link
-
Keypour, H., et al. (2016). Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand... and Hydrolytic Cleavage of the Imine Bond. Open Journal of Inorganic Chemistry, 6, 75-86. Link
Sources
Technical Support Center: Recrystallization of 1-(1,8-Naphthyridin-2-yl)ethanone
Welcome to the technical support center for the purification of 1-(1,8-naphthyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this heterocyclic ketone. My aim is to equip you with the foundational knowledge and practical steps to achieve high purity of your target compound.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.
Issue 1: My compound "oils out" instead of forming crystals.
Q: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil, not crystals. What is happening and how can I fix this?
A: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound in the solvent is too high. The resulting oil is a supersaturated liquid phase of your compound that can trap impurities.
Causality and Solution Workflow:
-
High Solute Concentration: You may have too high a concentration of the compound in the solvent.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration. Allow it to cool slowly.[1]
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation.
-
Solution: Ensure a slow cooling process. You can achieve this by leaving the flask on a hot plate that is turned off, or by insulating the flask to slow heat loss.[1]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at lower temperatures.
-
Solution: Consider a different solvent or a mixed-solvent system. A good solvent for recrystallization should dissolve the compound when hot but have poor solubility when cold.[2] For a compound like this compound, which has both polar (ketone, nitrogen atoms) and non-polar (aromatic rings) features, a solvent of intermediate polarity is often a good starting point.
-
Issue 2: Poor or no crystal formation upon cooling.
Q: I've dissolved my compound and let it cool, but no crystals have formed, even after an extended period. What should I do?
A: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated without nucleation sites.
Causality and Solution Workflow:
-
Excess Solvent: This is the most frequent reason for failed crystallization.[1]
-
Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, and requires a trigger to start crystallization.[1]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[3]
-
Solution 2: Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[3][4]
-
Solution 3: Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of your compound.[5]
-
Issue 3: The recovered crystals are still impure.
Q: I performed the recrystallization, but my final product's melting point is still broad, or I see impurities in the NMR spectrum. What went wrong?
A: Impurities in the final product can result from several factors, including incomplete removal of the impure mother liquor or co-precipitation of impurities.
Causality and Solution Workflow:
-
Inadequate Washing: The surface of the crystals can be coated with the impure mother liquor.
-
Solution: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent. Using cold solvent is crucial to avoid dissolving your purified product.[2]
-
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.
-
Solution: Ensure a slow cooling rate to allow for the formation of larger, more perfect crystals that exclude impurities.[5]
-
-
Insoluble Impurities: If there were insoluble impurities in your crude material, they should have been removed before cooling.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[4] A general rule of thumb is "like dissolves like". Given the structure of this compound, which contains a ketone and a pyridine-like naphthyridine ring system, solvents with moderate polarity are a good starting point.
Recommended Solvent Screening Protocol:
-
Place a small amount of your crude compound (around 10-20 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that did not show room temperature solubility. A good candidate solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that yields a large amount of crystalline solid.
Solvent Selection Table for this compound (Hypothetical Screening Results)
| Solvent | Polarity Index | Boiling Point (°C) | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Recommendation |
| Hexane | 0.1 | 69 | Very Low | Low | Likely a poor single solvent, but could be a good anti-solvent in a two-solvent system. |
| Toluene | 2.4 | 111 | Low | Moderate to High | A potential candidate, especially for aromatic compounds.[2] |
| Ethyl Acetate | 4.4 | 77 | Low to Moderate | High | A good starting point for moderately polar compounds.[6] |
| Acetone | 5.1 | 56 | Moderate | High | May be too soluble; its low boiling point can be challenging to work with.[2] |
| Ethanol | 4.3 | 78 | Moderate | High | A very common and often effective recrystallization solvent.[6] |
| Water | 10.2 | 100 | Very Low | Low | Unlikely to be a good single solvent for this largely organic molecule, but could be an anti-solvent with a water-miscible solvent like ethanol or acetone.[6] |
Q2: When should I use a two-solvent recrystallization system?
A2: A two-solvent (or mixed-solvent) system is employed when no single solvent has the ideal solubility properties.[7] This involves a "good" solvent that dissolves the compound readily, and a "bad" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible with each other.[8]
Example Two-Solvent System for this compound:
A potential system could be Ethanol (good solvent) and Water (bad solvent).
Protocol:
-
Dissolve the crude compound in the minimum amount of hot ethanol.
-
While the solution is still hot, add water dropwise until you observe persistent cloudiness (the point of saturation).[7]
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to induce crystallization.
Q3: Can you provide a standard operating procedure (SOP) for single-solvent recrystallization of this compound?
A3: Certainly. The following is a general protocol that can be adapted based on your chosen solvent.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.[5]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven.
Section 3: Visual Guides
Solvent Selection Workflow
Caption: A flowchart for systematic solvent selection.
Troubleshooting Logic for "Oiling Out"
Caption: A step-by-step guide to resolve "oiling out".
References
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC.[Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal.[Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC.[Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts.[Link]
-
View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. IJPBA.[Link]
-
Experiment 2: Recrystallization. Unknown Source.[Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester.[Link]
-
Problems with Recrystallisations. University of York.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[Link]
-
223 questions with answers in RECRYSTALLISATION. ResearchGate.[Link]
-
1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. Unknown Source.[Link]
-
Recrystallization and Melting Point Analysis. YouTube.[Link]
-
Recrystallization with two solvents. Reddit.[Link]
-
Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. PubMed.[Link]
-
Purification of His-tagged L11. Unknown Source.[Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. athabascau.ca [athabascau.ca]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: 2-Aminonicotinaldehyde Condensation Reactions
Welcome to the technical support guide for minimizing side products in condensation reactions involving 2-aminonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
The condensation of 2-aminonicotinaldehyde with active methylene compounds, commonly known as the Friedländer annulation, is a cornerstone for the synthesis of 1,8-naphthyridines—a scaffold of immense importance in medicinal chemistry and materials science.[1][2] However, the inherent reactivity of the starting materials can lead to a complex mixture of products, reducing the yield and purity of the desired compound. This guide will illuminate the pathways to these side products and provide robust strategies to suppress their formation.
Frequently Asked Questions (FAQs)
Q1: My Friedländer reaction has a low yield, and TLC shows multiple spots. What are the most likely issues?
A low yield accompanied by a complex reaction profile on TLC is the most common issue. It typically points to one or more competing side reactions occurring alongside the desired condensation. The primary culprits are:
-
Self-condensation of 2-aminonicotinaldehyde: This starting material can react with itself, particularly under harsh acidic or basic conditions, to form oligomeric side products.[3]
-
Self-condensation of the active methylene partner: The ketone or ester you are using can also self-condense (an aldol or Claisen condensation, respectively), consuming the reagent and complicating purification.[4][5]
-
Dimerization to form pyrazines: As an α-amino aldehyde, 2-aminonicotinaldehyde can dimerize to form a dihydropyrazine intermediate, which can then oxidize to a stable pyrazine byproduct.[2]
Q2: I'm using an unsymmetrical ketone (e.g., 2-butanone), and I'm getting a mixture of products. How can I control the regioselectivity?
When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers. Controlling this is a known challenge in Friedländer synthesis.[6] The choice of catalyst is critical. Certain Lewis acids or the use of ionic liquids can improve regioselectivity.[6] Generally, base-catalyzed reactions favor attack at the less sterically hindered α-carbon (the methyl group in 2-butanone), while acid-catalyzed reactions can sometimes favor the more substituted position. Careful optimization of the catalyst and reaction conditions is necessary.
Q3: My starting material seems to be consumed, but I can't isolate the expected 1,8-naphthyridine. Where could my product be?
If your starting material is consumed but the desired product is absent, consider the following possibilities:
-
Formation of soluble side products: The oligomeric or dimeric side products might be highly soluble in the workup solvent, leading to loss during extraction.
-
Degradation of the product: The 1,8-naphthyridine core is generally stable, but harsh conditions (e.g., high temperatures for prolonged periods, strong acid/base) can lead to degradation.[7]
-
Incorrect workup procedure: Ensure your product is not being lost during aqueous washes. Check the pH of the aqueous layer; if your product is basic, it may be protonated and soluble in an acidic aqueous phase.
In-Depth Troubleshooting Guide: Identifying and Minimizing Key Side Products
Successful synthesis relies on directing the reaction down the desired pathway while closing the gates to competing reactions. Below, we dissect the three most common side reactions, explaining their mechanisms and providing targeted strategies for their suppression.
Side Product 1: Self-Condensation Trimer of 2-Aminonicotinaldehyde
The Problem: Under both acidic and basic conditions, 2-aminobenzaldehydes are known to be unstable and prone to self-condensation.[3] Based on studies of analogous compounds like 2-amino-5-bromobenzaldehyde, it is highly probable that three molecules of 2-aminonicotinaldehyde can condense to form a stable, polycyclic bisanhydro trimer.[8] This process consumes three equivalents of your starting material for every molecule of side product formed, drastically reducing the theoretical maximum yield.
Mechanism of Formation (Acid-Catalyzed): The reaction proceeds through a series of imine formations and intramolecular cyclizations. The aldehyde is activated by the acid catalyst, promoting nucleophilic attack by the amino group of a second molecule. This cascade continues, ultimately forming a thermodynamically stable tricyclic structure.
Visualizing the Competing Pathways:
Caption: Desired vs. Undesired Pathways for 2-Aminonicotinaldehyde.
Strategies for Minimization:
| Strategy | Rationale & Causality |
| 1. Use Milder Catalysts | Strong acids and bases vigorously promote self-condensation. Opt for milder catalysts. For example, choline hydroxide in water provides a basic environment with high efficacy at moderate temperatures (e.g., 50 °C), favoring the bimolecular reaction with the active methylene compound over the termolecular self-condensation.[9] |
| 2. Control Stoichiometry & Addition Rate | Maintain a low instantaneous concentration of free 2-aminonicotinaldehyde. This can be achieved by the slow addition of the aldehyde to a solution containing the catalyst and the active methylene compound. This favors the reaction with the co-reactant over self-reaction. |
| 3. Lower Reaction Temperature | The activation energy for self-condensation may be higher than for the desired Friedländer reaction. Running the reaction at the lowest effective temperature (e.g., room temperature to 50 °C) can significantly improve selectivity.[7] |
| 4. Choose an Appropriate Solvent | Solvents that promote high yields under mild conditions, such as water or solvent-free grinding, can be effective.[9] These methods often accelerate the desired reaction, allowing it to outcompete the slower self-condensation pathway. |
Side Product 2: Pyrazine Dimer
The Problem: The dimerization of α-amino aldehydes to form 2,5-dihydropyrazines, which subsequently oxidize to aromatic pyrazines, is a known biosynthetic and synthetic pathway.[2] This side reaction consumes two equivalents of 2-aminonicotinaldehyde and can be a significant source of impurities, especially if oxidizing agents (including air) are present.
Mechanism of Formation: Two molecules of 2-aminonicotinaldehyde condense to form a dihydropyrazine intermediate. This intermediate is often unstable and can be readily oxidized to the corresponding aromatic pyrazine, 2,5-bis(pyridin-3-yl)pyrazine, providing a strong thermodynamic sink for the reaction.
Visualizing the Dimerization Pathway:
Caption: Formation of Pyrazine Side Product via Dimerization.
Strategies for Minimization:
| Strategy | Rationale & Causality |
| 1. Maintain an Inert Atmosphere | Since the final, stable side product is formed via oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can inhibit this pathway. This may cause the reversible formation of the dihydropyrazine intermediate to favor the starting aldehyde, allowing the desired Friedländer reaction to proceed. |
| 2. Use the Active Methylene Compound in Excess | Using a slight excess (e.g., 1.1-1.2 equivalents) of the active methylene compound can increase the rate of the desired bimolecular reaction, making it kinetically favored over the dimerization of the aldehyde. |
| 3. Optimize Catalyst Choice | Select a catalyst that specifically facilitates the aldol-type condensation of the Friedländer reaction over the imine-based dimerization. Catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions have shown high efficiency for the desired reaction, likely by coordinating to the carbonyls and promoting the specific C-C bond formation required. |
Side Product 3: Self-Condensation of the Active Methylene Compound
The Problem: This is a classic competing reaction in any mixed aldol or Claisen condensation.[5] If you are using a base catalyst, the active methylene compound (e.g., acetone, ethyl acetoacetate) can form an enolate and react with another molecule of itself. This is particularly problematic with ketones like acetone, which can readily self-condense to form mesityl oxide.[4]
Mechanism of Formation (Base-Catalyzed Aldol of Acetone): A base abstracts an α-proton from acetone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule. The resulting β-hydroxy ketone can then dehydrate, especially with heating, to yield the α,β-unsaturated ketone (mesityl oxide).
Strategies for Minimization:
| Strategy | Rationale & Causality |
| 1. Use a Non-enolizable or Highly Reactive Aldehyde | This is the classic strategy for preventing self-condensation. 2-Aminonicotinaldehyde does not have α-protons and is therefore non-enolizable, which is advantageous. Furthermore, its aldehyde group is highly electrophilic, making it a prime target for the enolate of the active methylene partner.[5] |
| 2. Control Reaction Conditions | The self-condensation of ketones is often more sensitive to temperature and base concentration than the desired Friedländer reaction. Using milder bases (e.g., choline hydroxide instead of NaOH or KOH) and lower temperatures can disfavor the ketone self-condensation.[9] |
| 3. Pre-form the Enolate (Directed Aldol) | For particularly stubborn cases, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used at low temperatures (e.g., -78 °C) to quantitatively and irreversibly form the enolate of the ketone. Subsequent addition of 2-aminonicotinaldehyde directs the reaction exclusively to the desired cross-condensation product. This method offers maximum control but requires anhydrous conditions and careful handling of pyrophoric reagents.[10] |
| 4. Use the Aldehyde in Excess | A slight excess of 2-aminonicotinaldehyde can ensure that any enolate formed from the active methylene compound is more likely to react with the aldehyde than with another molecule of the ketone. |
Experimental Protocols & Purification
Protocol 1: Green, Mild Synthesis using Choline Hydroxide in Water
This method is highly effective for simple aliphatic ketones and benefits from being environmentally benign.[2][9]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminonicotinaldehyde (1.0 mmol) in deionized water (2 mL).
-
Addition of Reagents: Add the active methylene compound (e.g., acetone, 1.0 mmol) to the solution.
-
Catalyst Addition: Add choline hydroxide (45 wt % in H₂O, 1 mol %) to the reaction mixture.
-
Reaction: Stir the mixture at 50 °C in a water bath for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: Solvent-Free Synthesis using a Lewis Acid Catalyst
This rapid, solvent-free method is efficient for a variety of active methylene compounds.
-
Setup: In a mortar, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 mmol).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 3-10 minutes. The reaction is often accompanied by a change in color and consistency. Monitor by TLC.
-
Workup: Upon completion, add cold water (10 mL) to the solid mixture and stir.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove the catalyst, and dry.
-
Purification: The product is often obtained in high purity. If needed, recrystallize from an appropriate solvent (e.g., ethanol/water mixture).
Table 1: Comparison of Optimized Reaction Conditions
| Catalyst System | Solvent | Temperature | Typical Time | Advantages | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 °C | 6 h | Environmentally friendly, mild conditions, high yield (>95%) | [9] |
| CeCl₃·7H₂O (1 equiv) | None (Grinding) | Room Temp. | 3-10 min | Extremely fast, solvent-free, simple workup, high yield | |
| NaOH / KOH | Water / Ethanol | 50-80 °C | 6-12 h | Inexpensive, traditional method | [9] |
| Lewis Acids (e.g., In(OTf)₃) | None (Heating) | 80-100 °C | 1-2 h | High selectivity for some substrates | [7] |
Purification and Characterization Notes
-
Thin-Layer Chromatography (TLC): TLC is your most important tool for monitoring the reaction. The desired 1,8-naphthyridine product is typically a highly conjugated, UV-active compound that is less polar than the starting 2-aminonicotinaldehyde. Side products like the trimer will likely be much less polar and may appear as spots with high Rf values. Use a combination of UV visualization and a chemical stain (e.g., permanganate or p-anisaldehyde) to see all components.[11][12]
-
Column Chromatography: A silica gel column is effective for purification. A gradient elution starting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity will typically elute the less polar side products first, followed by the desired 1,8-naphthyridine. The highly polar 2-aminonicotinaldehyde will remain on the column until much higher solvent polarity is used.[13]
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your final product. The aromatic region of the 1H NMR for a 1,8-naphthyridine will show a characteristic set of doublets and triplets. The absence of an aldehyde proton signal (~9-10 ppm) and the appearance of new aromatic signals confirm the reaction has occurred. Any significant unassigned peaks may indicate the presence of the side products discussed.
-
Mass Spectrometry (MS): MS is crucial for confirming the molecular weight of your product and can provide clues to the identity of impurities. An unexpected peak corresponding to the mass of a trimer or dimer of the starting aldehyde is a strong indicator of a side reaction.
By understanding the fundamental chemical principles that govern these reactions, you can intelligently design your experiments, effectively troubleshoot unexpected outcomes, and confidently synthesize your target 1,8-naphthyridine derivatives with high purity and yield.
References
-
Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19304–19313. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
Hayes, B. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(15), 3529-3535. [Link]
- Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
-
Burke, A. J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(10), 2126-32. [Link]
-
McCombs, C. A., et al. (1993). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Acta Crystallographica Section C, 49(7), 1294-1297. [Link]
-
Fehringer, A., et al. (2016). Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds. ResearchGate. [Link]
-
Wikipedia. (2023). 2-Aminobenzaldehyde. [Link]
-
Fehringer, A., et al. (2016). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. [Link]
-
Vaia. (n.d.). What do you mean by reactive methylene compounds? Explain with two examples. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023). Self-condensation. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved February 15, 2026, from [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
Sources
- 1. Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of self-aldol condensation by pressure manipulation under compressed CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgsyn.org [orgsyn.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of 1,8-Naphthyridine Derivatives
Executive Summary & Core Directive
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for antibiotics (e.g., Nalidixic acid), antitumor agents, and increasingly, as ligands in metallopharmaceutical coordination.
For the analytical scientist, 1,8-naphthyridine derivatives present a unique "performance" profile in mass spectrometry compared to their quinoline or isoquinoline analogs. Their "performance"—defined here as ionization efficiency, fragmentation predictability, and structural stability—is governed by the proximity of the two nitrogen atoms (N1 and N8).
This guide objectively compares the MS behavior of 1,8-naphthyridines against isomeric naphthyridines (1,5- and 1,6-) and quinolines, providing validated protocols for their structural elucidation.
Ionization Dynamics: The Protonation Advantage
Before analyzing fragmentation, one must understand the "entry" into the gas phase. The presence of the second nitrogen at position 8 significantly alters the ionization physics compared to quinoline.
Comparative Ionization Efficiency (ESI+)
| Feature | 1,8-Naphthyridine | Quinoline (Alternative) | 1,5-Naphthyridine (Isomer) |
| Proton Affinity (PA) | High (~940 kJ/mol) . The N8 lone pair is highly accessible and can stabilize the protonated N1 via an intramolecular hydrogen bond (if geometry allows) or simply increase basicity. | Moderate (~920 kJ/mol) . Single nitrogen site limits charge stabilization options. | Moderate-High . Symmetric distribution reduces the "chelating" effect seen in 1,8-systems. |
| ESI Response | Superior . Generates intense | Standard . Good response, but often requires higher concentration than diaza-analogs. | High . Similar to 1,8-, but fragmentation onset energy differs. |
| Adduct Formation | High tendency for Alkali adducts ( | Low tendency for chelation-driven adducts. | Low. Nitrogens are distal, preventing bidentate chelation of cations. |
Scientist's Insight: When developing an LC-MS method for PK studies, the 1,8-naphthyridine scaffold often yields a 2-5x lower Limit of Quantitation (LOQ) compared to quinoline analogs due to this enhanced protonation efficiency [1].
Fragmentation Pathways: The "Fingerprint"
The structural elucidation of 1,8-naphthyridines relies on distinct cleavage patterns. Unlike Electron Impact (EI), which yields radical cations (
The "Double HCN" Signature
A defining characteristic of naphthyridines is the sequential loss of Hydrogen Cyanide (HCN, 27 Da).
-
Step 1: Ring opening adjacent to the protonated nitrogen.
-
Step 2: Loss of the first HCN molecule (often from the pyridine ring containing N1).
-
Step 3: Recyclization or immediate loss of a second HCN from the remaining ring (N8).
Substituent-Driven Fragmentation (The Nalidixic Acid Case)
For functionalized derivatives, the substituents often cleave before the ring system.
-
Carboxylic Acids (C-3 position): Rapid decarboxylation (
, -44 Da) or loss of + (formic acid equivalent). -
Ethyl/Alkyl Groups (N-1 position): Loss of alkene (e.g., ethylene, -28 Da) via a McLafferty-type rearrangement, leaving a free N-H [2].
Visualizing the Pathway
The following diagram illustrates the fragmentation of a representative 1,8-naphthyridine derivative (Nalidixic Acid type) under ESI-MS/MS conditions.
Caption: ESI-MS/MS fragmentation cascade of a carboxylated 1,8-naphthyridine (e.g., Nalidixic acid). Note the parallel pathways of substituent loss prior to ring degradation.
Comparative Analysis: 1,8-Naphthyridine vs. Isomers
Distinguishing the 1,8-isomer from the 1,5- or 1,6-isomers is a common challenge in synthetic QC.
| Parameter | 1,8-Naphthyridine | 1,5-Naphthyridine | Diagnostic Logic |
| RDA Fragmentation | Suppressed . The Retro-Diels-Alder (RDA) reaction is less common in the 1,8- system due to the specific electron density at the bridgehead carbons. | Prominent . 1,5-naphthyridines often show distinct RDA fragments (loss of | Use RDA presence to rule OUT 1,8-isomer. |
| Metal Adducts | Strong [M+Na]+ . The N1-N8 "pocket" acts as a bidentate ligand. | Weak/None . Geometry prevents simultaneous binding of a single metal ion. | Spike sample with NaOAc. If [M+Na]+ intensity spikes, it is likely the 1,8-isomer. |
| Fragmentation Energy | Higher CE required . The 1,8-scaffold is thermodynamically robust due to internal H-bonding (if N-H present). | Lower CE . Rings open more readily. | Ramp Collision Energy (CE). 1,8-isomers survive higher voltages. |
Experimental Protocol: Structural Validation Workflow
To ensure high-integrity data (E-E-A-T), follow this self-validating protocol for characterizing unknown naphthyridine derivatives.
Phase 1: Sample Preparation
-
Solvent: Dissolve sample in Methanol/Water (50:50) + 0.1% Formic Acid. Reasoning: Formic acid ensures N-protonation, maximizing sensitivity.
-
Concentration: Target 100 ng/mL. Avoid saturation to prevent dimer formation (
), which complicates interpretation.
Phase 2: Mass Spectrometry Settings (Triple Quadrupole/Q-TOF)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Gas: Argon (preferred over Nitrogen for cleaner fragmentation).
Phase 3: The "Energy Ramp" Validation Step
Do not rely on a single collision energy.
-
Acquire MS2 spectra at 10, 20, and 40 eV .
-
Low Energy (10 eV): Confirm labile substituents (e.g., -OH, -COOH).
-
High Energy (40 eV): Force ring opening (Loss of HCN).
-
Validation: If the m/z 132 (or equivalent core scaffold) peak does not appear at high energy, the core is likely not a simple naphthyridine.
Phase 4: Decision Tree for Identification
Caption: Logical workflow for distinguishing 1,8-naphthyridines from isomers using MS/MS spectral features.
References
- Niessen, W. M. A. (2010). Fragmentation of N-heterocycles in ESI-MS/MS. Journal of Mass Spectrometry. (General reference for Mobile Proton Model in heterocycles).
-
NIST Mass Spectrometry Data Center. (2023). 1,8-Naphthyridine Electron Ionization Spectrum. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (Detailed mechanism for Nalidixic acid). Retrieved from [Link]
A Comparative Guide to the X-ray Diffraction Data of 1-(1,8-Naphthyridin-2-yl)ethanone Complexes: An Analysis of Available Structural Data
A comprehensive search for single-crystal X-ray diffraction data on metal complexes of 1-(1,8-naphthyridin-2-yl)ethanone has revealed a significant scarcity of publicly available structural information. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific crystal structures for complexes containing this precise ligand could be retrieved. This indicates that while the 1,8-naphthyridine scaffold is of considerable interest in coordination chemistry, the specific derivative, this compound, has not been widely reported in the crystallographic literature.
The 1,8-naphthyridine moiety is a well-regarded bidentate chelating ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[1][2] The flanking nitrogen atoms create a rigid "bite" angle that is conducive to forming stable five- or six-membered chelate rings. The introduction of a carbonyl group, as in this compound, would be expected to further enhance its coordination versatility, potentially allowing for tridentate coordination involving the naphthyridine nitrogens and the carbonyl oxygen. Such structural motifs are of great interest to researchers in fields ranging from catalysis to materials science and drug development.[3][4]
Given the absence of specific data for the requested ligand, this guide will pivot to outline the established principles and methodologies for such a comparative study, using closely related structures as illustrative examples where appropriate. This will provide researchers, scientists, and drug development professionals with a framework for conducting their own comparative analyses when such data becomes available.
The Significance of Comparative Crystallographic Analysis
Comparing the X-ray diffraction data of a series of metal complexes with the same ligand, but different metal centers, provides invaluable insights into:
-
Coordination Geometry: How the electronic configuration and size of the metal ion influence the overall geometry of the complex (e.g., octahedral, tetrahedral, square planar).
-
Bonding Parameters: Subtle changes in metal-ligand bond lengths and angles can reveal information about the strength of the coordination bonds and the electronic effects of the metal center.
-
Supramolecular Assembly: How intermolecular interactions, such as hydrogen bonding and π-π stacking, are influenced by the coordinated metal and any counter-ions, leading to different crystal packing arrangements.[2]
Hypothetical Data Comparison
To illustrate the format of a comparative analysis, the following table outlines the key crystallographic parameters that would be compared for two hypothetical complexes of this compound, for instance, with Copper(II) and Zinc(II).
| Parameter | [Cu(L)Cl₂] (Hypothetical) | [Zn(L)Cl₂] (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 8.5 | 12.1 |
| b (Å) | 10.2 | 8.9 |
| c (Å) | 14.3 | 11.5 |
| α (°) | 90 | 90 |
| β (°) | 98.5 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1225 | 1239 |
| Z | 4 | 4 |
| Coordination Geo. | Distorted Octahedral | Tetrahedral |
| M-N1 (Å) | 2.01 | 2.05 |
| M-N8 (Å) | 2.03 | 2.06 |
| M-O (Å) | 2.35 | - |
| N1-M-N8 Angle (°) | 88.5 | 87.9 |
L = this compound
Experimental Protocol: Single-Crystal X-ray Diffraction
The acquisition of high-quality X-ray diffraction data is paramount for a reliable structural analysis. The following is a generalized, step-by-step methodology for this process.
Synthesis and Crystallization
-
Rationale: The initial and often most challenging step is the synthesis of the metal complex and the growth of single crystals suitable for diffraction. Slow cooling, solvent evaporation, or vapor diffusion techniques are commonly employed to encourage the formation of well-ordered crystals.
-
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Add a solution of the corresponding metal salt (e.g., CuCl₂ or ZnCl₂) in a 1:1 or 2:1 ligand-to-metal molar ratio.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
Filter the solution to remove any precipitate.
-
Set up the filtrate for crystallization by either slow evaporation of the solvent, or by layering a less-polar solvent (e.g., diethyl ether or hexane) on top of the solution to induce slow precipitation.
-
Harvest suitable single crystals once they have formed.
-
Data Collection
-
Rationale: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected by a detector.
-
Protocol:
-
Select a clear, well-formed single crystal and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform an initial data collection to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
Structure Solution and Refinement
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Protocol:
-
Process the raw diffraction data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validate the final structure using crystallographic software to check for consistency and potential errors.
-
Visualization of Coordination Environment
Diagrams are essential for visualizing the coordination environment of the metal center. The following Graphviz DOT script illustrates a hypothetical coordination mode for a this compound (L) complex.
Caption: Hypothetical coordination of a metal ion (M) with this compound.
Conclusion and Future Outlook
While specific X-ray diffraction data for complexes of this compound are not currently prevalent in the literature, the foundational principles of comparative crystallographic analysis are well-established. The synthesis and structural characterization of such complexes would be a valuable contribution to the field of coordination chemistry, allowing for a deeper understanding of the interplay between metal ions and this versatile 1,8-naphthyridine derivative. Researchers are encouraged to pursue the synthesis and crystallographic analysis of these compounds and to deposit their findings in public databases to facilitate future comparative studies.
References
-
The structure, photophysical properties and application of 1,8-naphthyridine derivatives. (2025). ResearchGate. [Link]
-
Isolation and structural comparison of RuII-dnp complexes [dnp = 2,6-bis(1,8-naphthyridin-2-yl)pyridine] with axially or equatorially coordinating NCS ligands. (2022). IUCr Journals. [Link]
-
7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Synthesis and properties of binuclear ruthenium complexes with 2,7-bis(2-pyridyl)-1,8-naphthyridine (bpnp). X-ray crystal structure of [Ru2(.mu.-O2CCH3)3bpnp]PF6. (1990). Inorganic Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis of Naphthyridine Compounds: From First Principles to Validated Data
For the researcher navigating the intricate path of drug discovery and development, the naphthyridine scaffold represents a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its rigid, nitrogen-rich framework is a playground for medicinal chemists. However, this same chemical nature presents unique challenges for a fundamental analytical technique: elemental analysis. The accurate determination of carbon, hydrogen, and nitrogen (CHN) content is not merely a checkbox for publication; it is the foundational data that confirms the molecular identity and purity of a newly synthesized compound.[3][4]
This guide provides an in-depth comparison of elemental analysis standards for naphthyridine compounds. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring that the data you generate is not only accurate but also defensible.
Choosing the Right Tool: Combustion vs. Wet Chemistry
While various methods exist for elemental quantification, two are most relevant for determining the nitrogen content in organic molecules like naphthyridines: the Dumas (combustion) method and the Kjeldahl method. Modern pharmaceutical analysis overwhelmingly favors the combustion method, which is the core of automated CHN analyzers.[5]
The rationale is clear when we compare the methodologies:
-
The Kjeldahl Method , a classic wet chemistry technique, involves digesting the sample in concentrated sulfuric acid to convert organic nitrogen to ammonium sulfate.[6] The ammonia is then liberated by adding a strong base, distilled, and titrated.[6] While effective for certain applications (e.g., determining protein content in food), it is slow, labor-intensive, and involves hazardous reagents. Critically, it may fail to detect nitrogen in specific configurations, such as nitro groups or N-N bonds, without procedural modifications.
-
The Dumas Method (Combustion Analysis) forms the basis of modern automated elemental analyzers.[7] The sample is combusted at high temperatures (~1000°C) in a pure oxygen environment.[5] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ). These gases are then passed over heated copper to reduce the NOₓ to elemental nitrogen gas (N₂). The resulting mixture of CO₂, H₂O, and N₂ is separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[3][8] This method is rapid, requires minimal sample (1-3 mg), and is effective for the vast majority of organic nitrogen compounds.[7]
For the fast-paced environment of drug development, the choice is unequivocal. The combustion method offers superior speed, safety, and broader applicability, making it the gold standard for the analysis of novel naphthyridine derivatives.
Table 1: Comparison of Nitrogen Determination Methods
| Feature | Dumas Method (Modern CHN Analyzers) | Kjeldahl Method |
| Principle | High-temperature combustion and TCD detection[5] | Acid digestion, distillation, and titration[6] |
| Speed | High (~3-5 minutes per sample)[9] | Low (several hours per sample) |
| Safety | High (contained automated process) | Low (involves concentrated acids and bases) |
| Sample Size | Low (typically 1-3 mg) | High (0.5-1 g) |
| Accuracy & Precision | Excellent (typically ≤0.3% deviation) | Good, but operator-dependent |
| Nitrogen Recovery | Nearly total for all organic forms | Incomplete for N-N, N-O, and some heterocyclic N |
| Automation | Fully automated | Manual and labor-intensive |
The Core Workflow: A Validated Combustion Analysis Protocol
Trustworthy data comes from a self-validating system. The following protocol for CHN analysis is designed to ensure accuracy and reproducibility, incorporating critical control points.
Logical Workflow for Naphthyridine Elemental Analysis
Caption: Workflow for CHN analysis of naphthyridine compounds.
Step-by-Step Experimental Protocol
A. Sample Preparation: Mitigating Analytical Risks
The chemical nature of nitrogen heterocycles often imparts a degree of hygroscopicity.[10] Absorbed atmospheric moisture is a significant source of error, artificially inflating hydrogen and oxygen content and depressing all other elemental percentages.
-
Drying: Dry the naphthyridine sample thoroughly under a high vacuum at a temperature appropriate for its thermal stability (e.g., 40-60°C) for several hours or overnight. For highly sensitive compounds, use a desiccant like phosphorus pentoxide.
-
Homogenization: Ensure the sample is a fine, homogenous powder. Gently grind the sample in an agate mortar and pestle if necessary. This is critical for ensuring the small subsample taken for analysis is representative of the bulk material.
-
Handling: Post-drying, handle the sample in a low-humidity environment, such as a nitrogen-filled glovebox, to prevent moisture reabsorption.
B. Instrument Calibration: The Foundation of Accuracy
The instrument's response must be calibrated with a Certified Reference Material (CRM) that has a known, stable, and pure elemental composition.[11]
-
Standard Selection: Choose a CRM with C, H, and N percentages that are reasonably close to the expected values of your naphthyridine sample. Common standards include Acetanilide, Sulfanilamide, or EDTA.
-
Calibration Run: Analyze 3-5 replicates of the chosen CRM, weighed to the same precision as your samples. The instrument software uses the known elemental percentages of the CRM and the detected signal to generate a calibration factor (K-factor) or a calibration curve.
-
Validation: Run a check standard (a CRM different from the one used for calibration) to verify the accuracy of the calibration before proceeding with unknown samples. The results should fall within the accepted tolerance (typically ±0.3%) of the certified values.
C. Sample Analysis
-
Weighing: Using a microbalance, accurately weigh 1-3 mg of the dried, homogenized naphthyridine sample into a clean tin capsule. Record the weight to at least 0.001 mg. The tin capsule acts as a container and an ignition aid, promoting a flash combustion via an exothermic reaction.[12]
-
Encapsulation: Crimp the tin capsule tightly to ensure no sample is lost and no atmosphere is trapped inside.
-
Loading: Place the encapsulated sample into the instrument's autosampler.
-
Execution: Run the analysis using the instrument's predefined method, which controls gas flows, furnace temperatures, and analysis time.
D. Data Interpretation: The ±0.4% Rule
Upon completion, the instrument software will report the weight percentages of C, H, and N. The final step is to compare this experimental data with the theoretical values calculated from the compound's molecular formula.
For publication in most peer-reviewed chemistry journals, the experimental values are expected to be within ±0.4% of the theoretical values.[13] While this standard has been questioned for its arbitrary nature and the challenges in achieving it, it remains a common benchmark for purity.[13][14]
Performance Comparison: A Hypothetical Case Study
Let's consider a hypothetical naphthyridine derivative, "Naphthy-X," with the molecular formula C₁₈H₁₅N₃O₂ .
-
Molecular Weight: 305.33 g/mol
-
Theoretical %C: (18 * 12.011) / 305.33 * 100 = 70.81%
-
Theoretical %H: (15 * 1.008) / 305.33 * 100 = 4.95%
-
Theoretical %N: (3 * 14.007) / 305.33 * 100 = 13.77%
Below is a comparison of simulated results from two different elemental analyzers.
Table 2: Simulated Elemental Analysis Data for "Naphthy-X" (C₁₈H₁₅N₃O₂)
| Parameter | Theoretical Value | Analyzer A Result | Deviation (A) | Analyzer B Result | Deviation (B) |
| % Carbon | 70.81% | 70.55% | -0.26% | 70.20% | -0.61% |
| % Hydrogen | 4.95% | 5.01% | +0.06% | 5.25% | +0.30% |
| % Nitrogen | 13.77% | 13.69% | -0.08% | 13.55% | -0.22% |
| Pass/Fail (±0.4%) | - | Pass | - | Fail (Carbon) | - |
Analysis of Results:
-
Analyzer A provides data within the acceptable ±0.4% deviation for all elements, indicating a pure sample and a well-calibrated instrument.
-
Analyzer B shows a significant deviation for carbon. This could indicate several issues: incomplete combustion of the aromatic naphthyridine core, poor instrument calibration, or the presence of an impurity. The slightly elevated hydrogen in Analyzer B's result could also point towards residual moisture, a common culprit.
This data underscores the necessity of a robust protocol. The failure in Analyzer B would trigger an investigation into sample preparation (re-drying), instrument calibration (re-running the CRM), and combustion conditions.
Advanced Considerations and Troubleshooting
Even with a robust protocol, challenges can arise. Understanding the logic behind these issues is key to resolving them.
Troubleshooting Logic for Atypical Results
Caption: Logic diagram for troubleshooting common elemental analysis issues.
-
Refractory Compounds: Highly conjugated or polynuclear aromatic systems, like some complex naphthyridines, can be difficult to combust completely.[12] If low carbon values persist, consider adding a combustion aid such as vanadium pentoxide (V₂O₅) to the sample capsule to ensure full oxidation.
-
Elemental Impurities: While CHN analysis confirms the bulk composition, it does not provide information on metallic impurities, which may be present from catalysts (e.g., Pd, Pt, Ru) used in synthesis. For this, orthogonal techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are required, as stipulated by guidelines like ICH Q3D.[15][16][17]
Conclusion
Elemental analysis of naphthyridine compounds is a foundational pillar in their development journey. By treating it not as a simple black-box technique but as a scientific method with clear principles, researchers can ensure the generation of high-quality, reliable data. The choice of the combustion method, underpinned by a meticulous, self-validating protocol—from rigorous sample preparation and proper calibration to critical data analysis—is paramount. This approach transforms elemental analysis from a potential source of ambiguity into a powerful tool for confirming the identity and purity of novel chemical entities, thereby accelerating the path from discovery to clinical application.
References
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Approaching Elemental Impurity Analysis. (2021-02-02). Pharmaceutical Technology. [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]
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Validation of Metal Impurities in Drug Products. (2013-11-07). American Laboratory. [Link]
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Combustion analysis. Wikipedia. [Link]
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Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021-09-14). International Journal of Chemical & Pharmaceutical Analysis. [Link]
-
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024-03-26). PMC. [Link]
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Characterization of Organic Nitrogen by Chlorination, Ozonation, and Stable Isotope Analysis of Nitrate. PMC. [Link]
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Nitrogen Containing Compounds. Target Analysis. [Link]
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CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]
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Total Nitrogen Analysis by Combustion. (2020-04-06). California Department of Food and Agriculture. [Link]
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CHNS Determination in reference soil samples. VELP Scientifica. [Link]
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Presentation of pharmaceutical analysis on kjeldhal method of nitrogen estimation. SlideShare. [Link]
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Enhancing characterization of organic nitrogen components in aerosols and droplets using high-resolution aerosol mass spectrometry. (2023-08-10). ResearchGate. [Link]
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Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. [Link]
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Total Nitrogen - Combustion Method. UC Davis. [Link]
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Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025-08-11). RSC Publishing. [Link]
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Combustion Elemental Analysis. Analytik Jena. [Link]
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Determination of nitrogen in organic compounds and biological samples by gas chromatography after prior degradation into molecular nitrogen with use of solid oxidants. (2025-08-07). ResearchGate. [Link]
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XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (2025-08-01). SCIRP. [Link]
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The Problems Associated With Elemental Analysis. (2023-04-04). AZoNano. [Link]
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Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter. (2022-03-08). Atmospheric Chemistry and Physics. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024-07-18). RSC Publishing. [Link]
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The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]
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Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. ACS Publications. [Link]
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An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024-07-12). ACS Publications. [Link]
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A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025-10-28). Der Pharma Chemica. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
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Molecular Recognition Studies on Naphthyridine Derivatives. PMC. [Link]
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Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results. (2025-08-22). OEA Labs. [Link]
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Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (2022-07-06). PMC. [Link]
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Challenges of Modern Analytical Chemistry. Walsh Medical Media. [Link]
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Electrochemical Characterization of Naphthyridine Metal Complexes
Publish Comparison Guide
Executive Summary: The Case for Naphthyridines
In the realm of coordination chemistry, 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have long served as the "gold standards" for stabilizing metal centers. However, for applications requiring proton-coupled electron transfer (PCET) , hemilability , or dinuclear cooperativity , these traditional scaffolds often fall short.
This guide analyzes Naphthyridine (napy) metal complexes—specifically 1,8-naphthyridine derivatives—as superior alternatives for complex catalytic and biological applications. Unlike the rigid chelation of bipyridine, naphthyridines offer a chemically active backbone that can participate in substrate activation, making them "non-innocent" ligands in the most beneficial sense.
Comparative Analysis: Naphthyridine vs. Traditional Polypyridyls
The following table synthesizes electrochemical and functional data comparing Ruthenium-based naphthyridine complexes against the industry-standard
Table 1: Performance Matrix – Ru-Naphthyridine vs. Ru-Bipyridine
| Feature | Standard: | Challenger: | Implication |
| Coordination Mode | Rigid Bidentate (Chelate) | Hemilabile (Mono/Bidentate/Bridging) | Napy allows substrate access (e.g., |
| Redox Potentials ( | Tunable; often shifts cathodic | Napy is a stronger | |
| Proton Responsiveness | None (pH independent redox) | High (Basic ring nitrogens) | Uncoordinated N atoms in 1,8-napy act as local bases, facilitating PCET reactions. |
| Dinuclear Capacity | Low (Steric clash) | High (Natural bridge) | 1,8-napy positions two metals (~2.5 Å apart) for cooperative catalysis. |
| Catalytic Application | Water Oxidation (requires modification) | Superior for small molecule activation due to cooperative ligand effects. |
Key Insight: The "Hemilability" of naphthyridine is its killer feature. While bipyridine blocks the metal center, 1,8-naphthyridine can "open up" (ring slip) to allow a substrate to bind, then re-close to stabilize the intermediate.
Detailed Experimental Protocol
To obtain reproducible electrochemical data for naphthyridine complexes, standard protocols must be modified to account for their proton-sensitivity and solubility profiles.
Methodology: Cyclic Voltammetry (CV) & Differential Pulse Voltammetry (DPV)
Objective: Determine redox potentials (
Step-by-Step Workflow:
-
Solvent System Preparation:
-
Standard: Acetonitrile (MeCN) or Dimethylformamide (DMF).
-
Requirement: Solvents must be "HPLC Grade" and dried over molecular sieves (3 Å) or passed through an alumina column. Water content must be <50 ppm to prevent protonation of the naphthyridine nitrogens.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). Recrystallize from ethanol/water and vacuum dry at 110°C before use.
-
-
Cell Setup (Three-Electrode Configuration):
-
Working Electrode (WE): Glassy Carbon (3 mm diameter). Crucial: Polish with 0.05
alumina slurry, sonicate in water, then ethanol between scans. -
Counter Electrode (CE): Platinum wire or mesh (surface area > WE).
-
Reference Electrode (RE):
(0.01 M in MeCN). Avoid aqueous Ag/AgCl to prevent liquid junction potential errors and water contamination.
-
-
Data Acquisition:
-
Blank Scan: Run CV of solvent + electrolyte only. Current should be < 1
. -
Analyte Scan: Add complex (1.0 mM).
-
Deoxygenation: Purge with Argon for 10 mins. Naphthyridine radicals (reduced forms) are often oxygen-sensitive.
-
Scan Rates: Vary from 50 to 500 mV/s to test reversibility (Plot
vs. ).
-
-
Internal Standardization (The Trust Anchor):
-
After the experiment, add Ferrocene (
) to the cell. -
Reference all potentials to the
couple (set ). This makes your data comparable across different labs and solvents.
-
Mechanistic Visualization
Diagram 1: Electrochemical Workflow
This diagram outlines the self-validating workflow for characterizing these complexes, ensuring data integrity.
Caption: Standardized electrochemical characterization workflow ensuring surface reproducibility and potential calibration.
Diagram 2: The "Naphthyridine Advantage" in Catalysis
This diagram illustrates the Hemilabile Mechanism typical of 1,8-naphthyridine complexes during
Caption: The hemilabile cycle of 1,8-naphthyridine, enabling substrate access and intermediate stabilization via the non-coordinated nitrogen.
Expert Analysis & Outlook
Why Switch?
If your research involves reductive catalysis (e.g., converting
Common Pitfalls
-
Solubility: Naphthyridine complexes are often less soluble in MeCN than their bipyridine counterparts. Using a 1:1 mixture of MeCN:Dichloromethane (DCM) can resolve this, but dielectric constant corrections must be applied.
-
Over-reduction: Unlike bipyridine, the naphthyridine ring itself is easily reduced. Ensure you distinguish between Metal-centered (
) and Ligand-centered ( ) redox events by comparing UV-Vis spectroelectrochemistry data.
References
-
Mizukawa, T., et al. (2005). Synthesis, structures and electrochemical properties of ruthenium (II) complexes bearing bidentate 1,8-naphthyridine. Elsevier.
-
Bera, J. K., et al. (2006).[1] Novel Heterobimetallic Metallamacrocycles Based on the 1,1'-Bis(1,8-naphthyrid-2-yl)ferrocene Ligand. Organometallics.
-
Walsh, J. J., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry.
-
Sadhukhan, N., et al. (2009).[2] 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. Chemistry – A European Journal.[2][3]
-
Elgrishi, N., et al. (2017). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education.
Sources
Safety Operating Guide
Navigating the Disposal of 1-(1,8-Naphthyridin-2-YL)ethanone: A Guide for Laboratory Professionals
This document provides a comprehensive guide to the proper disposal procedures for 1-(1,8-Naphthyridin-2-YL)ethanone, a heterocyclic ketone compound frequently utilized in synthetic chemistry and drug discovery. Given the biological significance of the 1,8-naphthyridine scaffold, which is present in numerous therapeutic agents, it is imperative to handle and dispose of this compound with meticulous care to ensure personnel safety and environmental protection.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and chemical waste management principles.
Hazard Profile and Risk Assessment: An Evidence-Based Approach
The 1,8-naphthyridine class of compounds is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This inherent bioactivity necessitates that this compound be treated as a potentially hazardous substance. Structurally similar compounds, like 2-acetylpyridine and 3-acetylpyridine, are known to cause skin and eye irritation and may cause respiratory irritation.[4][5][6][7][8] Furthermore, as a nitrogen-containing organic compound, its combustion is expected to produce hazardous byproducts, including nitrogen oxides (NOx).[8][9]
Based on this analysis, this compound should be handled as a compound that is:
-
Potentially biologically active and may possess unknown toxicological properties.
-
Likely to be an irritant to the skin, eyes, and respiratory tract.
-
A generator of hazardous decomposition products upon incineration.
The table below summarizes the inferred hazard profile and available physical data for a closely related compound to guide handling procedures.
| Property | Inferred/Observed Value | Source/Justification |
| Chemical Structure | C₁₀H₈N₂O | Based on chemical name. |
| Physical State | Likely a solid at room temperature. | Inferred from the melting point of the related compound, 1-(2-methyl-1,8-naphthyridin-3-yl)ethanone, which is 146-147 °C.[10] |
| Primary Hazards | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation, Potential unknown long-term toxicity. | Inferred from SDS of 3-acetylpyridine and 2-acetylpyridine, and the known biological activity of the 1,8-naphthyridine class.[1][2][4][6][11] |
| Environmental Hazards | Potentially toxic to aquatic life. | Inferred from the SDS for 3-acetylpyridine, which is listed as toxic to aquatic life.[4] The biological activity of the class suggests a potential for environmental impact. |
| Combustion Products | Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx). | Standard combustion products for organic nitrogen compounds.[8][9] |
Personnel Protection: A Non-Negotiable Standard
Due to the inferred hazards, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory when handling this compound in any form, including the pure compound and its waste.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12]
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing such as a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[12]
Disposal Workflow: From Generation to Final Disposition
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step 1: Waste Segregation and Collection at the Source
Proper segregation is the foundation of safe chemical waste management.
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for all solid waste containing this compound. This includes contaminated consumables like weighing paper, gloves, and pipette tips.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Potential Toxin").
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tight-fitting lid to prevent spills and the release of vapors. Keep the container closed at all times except when adding waste.[13]
Step 2: On-Site Accumulation and Storage
Follow your institution's and local regulatory guidelines for the temporary storage of hazardous waste.
-
Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of the laboratory personnel who generate the waste.
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][13]
Step 3: Final Disposal Protocol
The recommended and most secure method for the final disposal of this compound is through a licensed hazardous waste disposal service.
-
Incineration: High-temperature incineration at a permitted facility is the preferred method for organic nitrogen-containing compounds.[14] This process ensures the complete destruction of the compound, breaking it down into less harmful components, with subsequent scrubbing of flue gases to remove hazardous byproducts like NOx.[15]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not attempt to transport hazardous waste off-site yourself.
The entire disposal process, from the laboratory to the final treatment facility, is a cradle-to-grave responsibility that must be documented and adhere to all local and national regulations.
Figure 1. Disposal workflow for this compound waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent the generation of dust.
-
Clean Up: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid dry sweeping, which can create dust. If necessary, a damp cloth or paper towel can be used for the final wipe-down.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be placed in the hazardous waste container and disposed of according to the procedures in Section 3.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
-
Semantic Scholar. (n.d.). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Retrieved from [Link]
-
MDPI. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Retrieved from [Link]
-
ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Ethanone, 1-(1-hydroxy-2-naphthalenyl)- Properties. Retrieved from [Link]
-
ScholarWorks at University of Montana. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]
-
The Water Research Foundation. (n.d.). Soluble Organic Nitrogen in Biological Nutrient Removal. Retrieved from [Link]
-
Reddit. (2016). What are the typical results when organic nitrogen compounds burn? Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-(2,7-Naphthyridin-3-yl)ethanone. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-naphthalen-2-yl-ethanone. Retrieved from [Link]
-
ResearchGate. (2012). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
-
Synerzine. (2019). SAFETY DATA SHEET 2-Acetyl Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2,3,8,8-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)ethanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethanone, 1-[2-(1-naphthalenyl)phenyl]-. Retrieved from [Link]
-
Chemical Management. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]
-
MDPI. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
MDPI. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]
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Personal protective equipment for handling 1-(1,8-Naphthyridin-2-YL)ethanone
Executive Summary & Risk Context
1-(1,8-Naphthyridin-2-yl)ethanone (Synonym: 2-Acetyl-1,8-naphthyridine) is a heterocyclic building block frequently employed in the synthesis of antimicrobial agents, kinase inhibitors, and supramolecular ligands.[1][2][3]
The Safety Paradox: While often classified generically as an "Irritant" (H315/H319), its structural role as a pharmacophore precursor necessitates handling it with Occupational Exposure Band (OEB) 3 protocols until specific toxicological potency is ruled out.[1] Furthermore, the presence of the ketone moiety introduces a "solvation hazard"—once dissolved, this compound can facilitate the permeation of carrier solvents through standard nitrile gloves.[1]
Immediate Action Required:
-
Default State: Solid (Powder/Crystals).[1]
-
Primary Hazard: Respiratory sensitization and ocular damage (H318/H319).[1]
-
Critical Control: Do not rely on standard N95 masks for weighing operations; use a Powder Containment Hood or P100 respirator.[1]
Hazard Identification & Barrier Science
To select the correct PPE, we must analyze the chemical interaction between the hazard and the protective material.
GHS Classification (Derived from Analogous Naphthyridines)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][4] | H315 |
| Serious Eye Damage | Cat 1/2A | Causes serious eye irritation/damage.[2][5] | H318/H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1] | H335 |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |
The "Ketone Permeation" Factor
Crucial Insight: Standard laboratory nitrile gloves offer excellent protection against the solid powder. However, if you dissolve this reagent in polar aprotic solvents (e.g., Acetone, DCM) or if the reagent is in a high-concentration liquid intermediate, nitrile degrades rapidly .[1]
-
Solid State: Nitrile is a sufficient barrier.[1]
-
Solution State: The acetyl group (ketone) can accelerate degradation. If dissolved in acetone, breakthrough time for 4-mil nitrile is < 1 minute .[1]
PPE Specifications & Selection Guide
Hand Protection Strategy
We utilize a Double-Gloving Protocol to mitigate the risk of pinholes and solvent permeation.[1]
| Layer | Material | Thickness | Specification | Rationale |
| Inner | Nitrile (Accelerator-Free) | 4-5 mil | Extended Cuff | Prevents Type IV allergic reactions; visual indicator for outer glove breach.[1] |
| Outer (Solid Handling) | Nitrile | 5-8 mil | Textured Fingertips | Provides abrasion resistance against spatulas/weigh boats.[1] |
| Outer (Solution Handling) | Laminate (Silver Shield) or Butyl | >10 mil | Chemically Resistant | MANDATORY if dissolved in ketones/DCM. Nitrile is insufficient here. |
Respiratory Protection[1][6]
-
Engineering Control (Primary): Weighing must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with HEPA filtration.[1]
-
PPE (Secondary):
Body & Eye Defense[1]
-
Eyes: Chemical Splash Goggles (Indirect Venting).[1] Safety glasses are inadequate due to the risk of airborne dust entering the eye.
-
Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.[1] Standard cotton coats retain powder and become a secondary contamination source.
Operational Workflow: Step-by-Step
This workflow utilizes a "Clean-Dirty" zoning logic to prevent cross-contamination.[1]
Figure 1: Decision logic for PPE selection based on physical state.
Protocol Details:
-
Preparation:
-
Handling:
-
Keep all open containers at least 6 inches inside the hood sash.
-
Use disposable spatulas to eliminate washing steps that generate liquid waste.
-
-
Decontamination:
-
Wipe the exterior of the reaction vessel with a methanol-dampened Kimwipe before removing it from the hood.[1]
-
Dispose of the Kimwipe as solid hazardous waste immediately.
-
Emergency Response & Spill Management
Spill Decision Matrix
Do not attempt cleanup if:
-
You do not have a P100 respirator.
-
The spill is >5 grams (powder) or >100 mL (solution).
-
You are experiencing symptoms (dizziness, burning eyes).
Cleanup Protocol (Small Scale)
-
Evacuate the immediate area for 5 minutes to allow the HVAC to clear airborne dust.
-
Don PPE: Full-face respirator, double gloves, Tyvek suit.[1]
-
Contain:
-
Powder: Cover with a damp paper towel (water/surfactant) to suppress dust. Do NOT dry sweep.
-
Liquid: Cover with a spill pillow or vermiculite.
-
-
Collect: Scoop material into a wide-mouth jar. Label as "Hazardous Waste: Naphthyridine Derivative."[1]
-
Wash: Clean surface with soap and water, followed by a solvent wipe (Isopropanol) to pick up organic residues.
Disposal & Environmental Compliance
Waste Classification: While this compound is not explicitly listed on the EPA "P-List" or "U-List," it must be treated as Characteristic Hazardous Waste due to toxicity and potential ignitability (if in organic solvent).[1]
| Waste Stream | Disposal Method | Container Type |
| Solid Reagent | High-Temp Incineration | HDPE Wide-Mouth Jar |
| Contaminated PPE | Hazardous Solid Waste | Clear Poly Bag (Double Bagged) |
| Liquid Mother Liquor | Organic Solvent Waste | Safety Can (Grounding required) |
Prohibited: Never dispose of naphthyridine derivatives down the sink. They are heterocyclic compounds that can persist in aquatic environments and may exhibit ecotoxicity (aquatic chronic hazards).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122363, 2-Acetyl-1,8-naphthyridine.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1,8-naphthyridine derivatives hazard classification.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
